6-Methyl-3-nitropicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDGIPJZTYZBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443648 | |
| Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187242-90-6 | |
| Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Methyl-3-nitropicolinonitrile: Structure, Synthesis, and Medicinal Chemistry Applications
This guide provides a detailed technical overview of 6-Methyl-3-nitropicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While this specific compound is not extensively cataloged in commercial databases, this document extrapolates its chemical properties, potential synthetic routes, and applications based on the well-established chemistry of its constituent functional groups and structurally related analogs.
Chemical Identity and Structure
The name this compound describes a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 3-position, and a nitrile group at the 2-position. The term "picolinonitrile" specifically denotes the presence of a nitrile group at the 2-position of the pyridine ring.
-
IUPAC Name: 6-Methyl-3-nitropyridine-2-carbonitrile
-
Molecular Formula: C₇H₅N₃O₂
-
Molecular Weight: 163.14 g/mol
The chemical structure combines several key functional groups that are significant in medicinal chemistry: a pyridine core, a nitro group, a nitrile group, and a methyl group. Each of these moieties contributes to the overall electronic and steric properties of the molecule, influencing its potential biological activity and metabolic profile.
Structural Diagram:
Caption: Chemical structure of 6-Methyl-3-nitropyridine-2-carbonitrile.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its structure and the properties of similar compounds.
| Property | Predicted Value | Justification |
| Molecular Weight | 163.14 g/mol | Calculated from the molecular formula C₇H₅N₃O₂. |
| LogP | ~1.5 - 2.5 | The pyridine ring is relatively polar, but the methyl group and the overall aromatic system contribute to some lipophilicity. |
| pKa (of pyridine N) | ~1-2 | The electron-withdrawing effects of the nitro and nitrile groups are expected to significantly decrease the basicity of the pyridine nitrogen. |
| Melting Point | 100-150 °C | Similar substituted nitropyridines are typically crystalline solids with melting points in this range.[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone). | The polar nitro and nitrile groups may allow for some aqueous solubility, but the aromatic ring and methyl group limit it. |
Synthesis and Reaction Chemistry
A plausible synthetic route for this compound can be designed starting from commercially available 6-methyl-2-aminopyridine. This multi-step synthesis would involve nitration, Sandmeyer reaction to introduce the nitrile group, and subsequent modifications.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Nitration of 6-Methyl-2-aminopyridine
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 6-methyl-2-aminopyridine in portions while maintaining the temperature below 10 °C.
-
Once the addition is complete, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with cold water, and dry the crude 6-methyl-3-nitro-2-aminopyridine.
Step 2: Diazotization and Sandmeyer Reaction
-
Suspend the 6-methyl-3-nitro-2-aminopyridine in an aqueous solution of a mineral acid (e.g., HCl or HBr) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (nitrogen gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of novel therapeutics due to the unique properties of its functional groups.
The Role of the Nitropyridine Scaffold
Nitropyridine derivatives are important intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2][3] The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various functionalities that can modulate the biological activity of the molecule. Furthermore, the nitro group can be reduced to an amino group, providing a handle for further chemical modifications.[4]
The Significance of the Nitrile Group
The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets. The nitrile moiety is also relatively metabolically stable. In some cases, it can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.
Potential Therapeutic Applications
Given the known biological activities of similar pyridine derivatives, this compound could serve as a scaffold for developing agents with a variety of therapeutic applications:
-
Antibacterial Agents: The pyridine scaffold is present in numerous antibacterial drugs.[5] The unique electronic properties of this compound could be exploited to design novel inhibitors of bacterial enzymes.
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature a substituted pyridine core. The functional groups on this compound provide multiple points for diversification to optimize binding to cancer-related targets.
-
CNS-Active Agents: The ability of small, relatively lipophilic molecules to cross the blood-brain barrier makes pyridine derivatives attractive for developing drugs targeting the central nervous system.
Drug Discovery and Development Workflow
The development of new drugs from a scaffold like this compound would typically follow a structured workflow.
Caption: A typical drug discovery workflow starting from a novel chemical scaffold.
Conclusion
While this compound is not a widely-studied compound, its chemical structure represents a confluence of functionalities that are highly relevant to modern drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
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Der Pharma Chemica. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Retrieved from [Link]
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An In-depth Technical Guide to 6-Methyl-3-nitropicolinonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-3-nitropicolinonitrile, a substituted nitropyridine derivative of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, this document consolidates information on its predicted properties, plausible synthetic routes, and potential applications by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical reactivity, analytical characterization, and safe handling protocols.
Introduction and Chemical Identity
This compound, systematically named 6-methyl-3-nitropyridine-2-carbonitrile, is a multifaceted pyridine derivative. The strategic placement of a methyl group, a nitro group, and a nitrile group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis.
Note on CAS Number: As of the publication of this guide, a specific CAS (Chemical Abstracts Service) Registry Number for this compound has not been identified in publicly accessible databases. The information presented herein is based on established chemical principles and data from closely related analogues.
The structure combines the electron-withdrawing properties of the nitro and nitrile groups with the electron-donating nature of the methyl group, leading to a nuanced reactivity profile. These functional groups are key to its potential as a precursor in the synthesis of more complex molecules with diverse biological activities.[1]
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred from analogous compounds such as 6-chloro-3-nitropyridine-2-carbonitrile and 6-methyl-2-pyridinecarbonitrile.[2][3]
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C₇H₅N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 163.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid, ranging from white to light yellow crystalline powder. | Similar nitropyridine derivatives are typically solids at room temperature.[2] |
| Melting Point | Estimated to be in the range of 70-150 °C. | The melting point of 6-methyl-2-pyridinecarbonitrile is 70-74 °C[3], while 6-chloro-3-nitropyridine-2-carbonitrile melts at 118-120 °C. The presence of the nitro group is expected to increase the melting point compared to the non-nitrated analogue. |
| Solubility | Expected to have good solubility in polar organic solvents like DMSO and DMF. | Aromatic compounds with nitro and nitrile groups generally show good solubility in polar aprotic solvents.[2] |
| Stability | Likely stable under standard laboratory conditions, but may be sensitive to strong oxidizing or reducing agents. | Aromatic nitro compounds are generally stable but can react under harsh conditions.[4] |
Synthesis and Reactivity
Plausible Synthetic Pathways
Caption: Plausible synthetic routes to this compound.
Pathway A: Nitration of 6-Methylpicolinonitrile
This approach involves the direct nitration of 6-methylpicolinonitrile. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the methyl group provides some activation.[5][6]
Experimental Protocol (Hypothetical):
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To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 6-methylpicolinonitrile (1.0 eq) dropwise, maintaining the temperature.
-
Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the solution.
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Allow the reaction to stir at a controlled temperature (e.g., 25-30 °C) for several hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile. The regioselectivity of the nitration will be influenced by the directing effects of the existing substituents.
Pathway B: Cyanation of a Precursor
This route would start with a pre-functionalized pyridine, such as 2-chloro-6-methyl-3-nitropyridine, and introduce the nitrile group via a nucleophilic substitution reaction.
Experimental Protocol (Hypothetical):
-
In a suitable solvent such as N-methylpyrrolidone (NMP) or DMF, dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 eq).[7]
-
Add a cyanide source, such as copper(I) cyanide (CuCN) (1.1 eq).[7]
-
Heat the reaction mixture to an elevated temperature (e.g., 150-180 °C) and stir for several hours.[7]
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
Causality: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of the chloro group by the cyanide nucleophile.[2]
Chemical Reactivity
The reactivity of this compound is governed by its functional groups.
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An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 6-Methyl-3-nitropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-3-nitropicolinonitrile is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic architecture, featuring a confluence of electron-donating and electron-withdrawing substituents, presents a challenging yet intriguing landscape for further chemical modification. This technical guide provides a comprehensive analysis of the predicted electrophilic substitution reactions of this compound. While direct experimental data for this specific molecule is scarce, this document leverages established principles of physical organic chemistry to forecast its reactivity, offering valuable insights for researchers seeking to explore its synthetic utility. We will delve into the electronic effects of the constituent functional groups, predict the regioselectivity of common electrophilic aromatic substitution (EAS) reactions, and propose plausible, albeit theoretical, experimental protocols.
The Electronic Landscape of this compound: A Tug-of-War of Effects
The reactivity of the pyridine ring in this compound towards electrophilic attack is governed by the interplay of the electronic effects of its three substituents: the 6-methyl group, the 3-nitro group, and the 2-cyano group.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing via the inductive effect, deactivating the ring towards electrophilic attack compared to benzene.[1] Electrophilic substitution on an unsubstituted pyridine ring, when forced, proceeds primarily at the 3- and 5-positions.[1]
-
The 6-Methyl Group: The methyl group is an electron-donating group (EDG) through both the inductive effect (+I) and hyperconjugation.[2] In benzene systems, it is an activating group and directs incoming electrophiles to the ortho and para positions.[3] In this molecule, it is located at the 6-position.
-
The 3-Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) through both a strong inductive effect (-I) and a resonance effect (-M).[4] It is strongly deactivating and a meta-director.
-
The 2-Cyano Group: The cyano group is also a strong electron-withdrawing group, primarily through a strong inductive effect (-I) and a resonance effect (-M). It is a deactivating, meta-director.
Cumulative Effect and Regioselectivity:
The pyridine ring in this compound is severely deactivated towards electrophilic substitution due to the cumulative electron-withdrawing effects of the nitrogen atom, the 3-nitro group, and the 2-cyano group. The only countervailing influence is the electron-donating 6-methyl group.
The available positions for substitution are C4 and C5. Let's analyze the directing effects on these positions:
-
Position C4: This position is meta to the 6-methyl group, ortho to the 3-nitro group, and meta to the 2-cyano group.
-
Position C5: This position is para to the 2-cyano group, meta to the 3-nitro group, and ortho to the 6-methyl group.
Considering the powerful deactivating and meta-directing nature of the nitro and cyano groups, and the ortho, para-directing nature of the methyl group, the least deactivated position is likely to be C5 . The methyl group directs to this position (ortho), and it is meta to the strongly deactivating nitro group. While it is para to the cyano group, the overall deactivation of the ring is so profound that any reaction is expected to be sluggish and require harsh conditions.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Proposed Electrophilic Substitution Reactions and Methodologies
The following sections outline hypothetical protocols for key electrophilic substitution reactions. These are predictive and based on standard procedures for highly deactivated aromatic systems.
Nitration
Given the presence of a nitro group already on the ring, further nitration would be exceptionally difficult. However, if achievable, it would require extremely forcing conditions. The incoming nitro group is predicted to substitute at the C5 position.
Proposed Protocol:
-
Reagent Preparation: Prepare a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 ratio by slowly adding the nitric acid to the sulfuric acid in an ice bath.
-
Reaction Setup: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: Slowly add the nitrating mixture to the solution of the substrate at 0°C. After the addition is complete, slowly warm the reaction to 100-120°C and maintain for several hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality: The use of fuming nitric acid and concentrated sulfuric acid is necessary to generate a high concentration of the highly reactive nitronium ion (NO₂⁺) electrophile, which is required to overcome the severe deactivation of the ring.[5] The elevated temperature is also a requisite for this challenging transformation.
Caption: Proposed reaction scheme for the nitration.
Halogenation
Halogenation (e.g., bromination or chlorination) would also require harsh conditions and a potent Lewis acid catalyst to polarize the halogen molecule and generate a sufficiently strong electrophile. The substitution is predicted to occur at the C5 position.
Proposed Protocol for Bromination:
-
Reaction Setup: In a flask protected from moisture, suspend this compound and a stoichiometric amount of iron(III) bromide (FeBr₃) in a minimal amount of liquid bromine (Br₂).
-
Reaction Execution: Heat the mixture to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling, quench the excess bromine with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via chromatography.
Causality: A strong Lewis acid like FeBr₃ is essential to activate the bromine, forming a highly electrophilic species that can attack the deactivated pyridine ring.[6] The use of excess bromine as the solvent and elevated temperatures are to drive the reaction forward.
| Reaction | Proposed Reagents | Predicted Major Product | Reference for General Method |
| Nitration | Fuming HNO₃, conc. H₂SO₄, heat | 6-Methyl-3,5-dinitropicolinonitrile | [5] |
| Bromination | Br₂, FeBr₃, heat | 5-Bromo-6-methyl-3-nitropicolinonitrile | [6] |
| Chlorination | Cl₂, AlCl₃, heat | 5-Chloro-6-methyl-3-nitropicolinonitrile | [6] |
| Sulfonation | Fuming H₂SO₄ (oleum), SO₃, heat | This compound-5-sulfonic acid | [5] |
Sulfonation
Sulfonation of such a deactivated ring would necessitate the use of fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), a very powerful electrophile.
Proposed Protocol:
-
Reaction Setup: Add this compound to fuming sulfuric acid (e.g., 20% SO₃) in a flask equipped with a reflux condenser.
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 150-180°C) for several hours.
-
Workup: Cool the reaction mixture and carefully pour it onto ice. The sulfonic acid product may precipitate. If not, neutralize with a base to induce precipitation or use ion-exchange chromatography.
-
Purification: Isolate the solid product by filtration and wash with cold water. Recrystallization from water or an appropriate solvent may be used for further purification.
Causality: SO₃ is the active electrophile in sulfonation. In fuming sulfuric acid, its concentration is high, which is necessary to achieve a reaction with a strongly deactivated substrate.[5]
Friedel-Crafts Reactions: A Likely Dead End
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on pyridine rings, especially those that are strongly deactivated.[7][8] The reasons are twofold:
-
Lewis Acid Complexation: The basic nitrogen atom of the pyridine ring will coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged complex. This further deactivates the ring to an extreme degree, effectively shutting down any electrophilic substitution.
-
Substrate Deactivation: The presence of the nitro and cyano groups already renders the ring far too electron-poor to participate in Friedel-Crafts reactions, which typically require neutral or activated aromatic rings.[9]
Therefore, it is highly improbable that this compound would undergo Friedel-Crafts reactions under standard conditions. Alternative synthetic strategies would be required to introduce alkyl or acyl groups.
Conclusion and Future Outlook
The electrophilic substitution of this compound presents a significant synthetic challenge due to the profoundly deactivated nature of the pyridine ring. Based on established chemical principles, any successful electrophilic attack is predicted to occur at the C5 position, which is the least deactivated site. The reactions would necessitate harsh conditions, including strong acids, potent Lewis acid catalysts, and high temperatures, and would likely result in modest yields. Friedel-Crafts reactions are predicted to be unfeasible.
For researchers and drug development professionals, this predictive analysis serves as a guide for anticipating the reactivity of this versatile scaffold. While direct electrophilic substitution may be challenging, alternative strategies such as nucleophilic aromatic substitution (SNAr) on a related halogenated precursor, or functionalization of the methyl group, may offer more viable pathways for derivatization. Experimental validation of the predictions laid out in this guide would be a valuable contribution to the field of heterocyclic chemistry.
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The Prudent Researcher's Guide to 6-Methyl-3-nitropicolinonitrile: A Technical Whitepaper on Safety and Handling
This document provides a detailed technical guide for the safe handling and use of 6-Methyl-3-nitropicolinonitrile (CAS No. 100367-54-8), a substituted picolinonitrile of interest in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, the imperative is not merely to outline procedures but to instill a deep-seated understanding of the why behind each precaution. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Disclaimer: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound has not been identified. The following guidance is therefore synthesized from an expert analysis of its constituent functional groups (a nitrated pyridine ring and a nitrile group) and by analogy to the known hazards of structurally similar compounds. This approach underscores the principle of prudent practice in the laboratory: treat novel or uncharacterized substances with the highest degree of caution.
Part 1: Hazard Identification & Risk Assessment
The molecular structure of this compound dictates its potential hazards. It is a trifecta of functionalities that demand respect: the pyridine ring, the nitro group, and the nitrile (cyano) group.
-
Picoline (Methylpyridine) Moiety: Pyridine and its derivatives can be irritants and may have effects on the central nervous system.
-
Nitro Aromatic Group: Organic nitro compounds are often associated with toxicity and can be shock-sensitive or thermally unstable.[2][3] They are reactive and should be handled with care.[4]
-
Nitrile (Cyano) Group: This is the most significant contributor to the compound's potential acute toxicity. Nitriles can release hydrogen cyanide (HCN) gas, a potent and rapidly acting poison, upon contact with acids or through metabolic processes.[5] Cyanide compounds disrupt cellular respiration, and exposure can be fatal.[6][7]
Based on analogous compounds such as 2,6-Dichloro-3-Nitropyridine and other substituted nitropyridines, we can anticipate the following GHS-style hazard classifications.
Anticipated Hazard Profile
| Hazard Class | Category | Hazard Statement | Basis of Analogy |
| Acute Toxicity (Oral) | Category 3/4 | Toxic or Harmful if swallowed | Benzothiazole (H301), Ethyl 2-bromothiazole-4-carboxylate (H302)[8] |
| Acute Toxicity (Dermal) | Category 3/4 | Toxic or Harmful in contact with skin | Benzothiazole (H311), Ethyl 2-bromothiazole-4-carboxylate (H312)[8] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | Ethyl 2-bromothiazole-4-carboxylate (H332)[8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Methyl 6-methylnicotinate, 3-Hydroxy-6-methyl-2-nitropyridine[9][10] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | Methyl 6-methylnicotinate, 3-Hydroxy-6-methyl-2-nitropyridine[9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | Methyl 6-methylnicotinate[9] |
The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion.[11][12] The nitrile group presents a significant risk of cyanide poisoning, which can occur rapidly.[6][7] Symptoms of mild cyanide exposure include headache, dizziness, nausea, and a sense of suffocation, while severe exposure can lead to convulsions, loss of consciousness, and death.[5][6]
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safety is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering solutions and supplementing with appropriate PPE.
Engineering Controls: The First Line of Defense
All work involving this compound, from weighing to solution preparation and reaction quenching, must be conducted within a certified laboratory chemical fume hood.[5][13][14] This is non-negotiable. The fume hood contains dusts and potential vapors, including the highly toxic hydrogen cyanide gas that could be generated.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute).
-
Work Practices: Work at least 6 inches inside the hood sash. Keep the sash as low as possible.[14]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5][11]
Personal Protective Equipment (PPE): The Researcher's Armor
PPE is the last line of defense and must be selected based on the anticipated hazards.
-
Hand Protection: Double gloving with nitrile gloves is mandatory.[5] Nitrile provides good resistance to a range of chemicals, including solvents, oils, and some acids.[15][16][17][18] Check gloves for integrity before each use and remove them immediately if contamination is suspected.[3][19]
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required. A face shield should be worn over the goggles when there is a significant splash hazard.[4][11]
-
Body Protection: A fully fastened, long-sleeved laboratory coat is required.[3][13] Consider a chemically resistant apron for larger-scale work.[3]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[14]
The following diagram illustrates the decision-making process for selecting appropriate controls and PPE.
Caption: Workflow for selecting controls and PPE.
Part 3: Safe Handling Protocols
Adherence to standardized protocols is paramount for reproducible science and personal safety.
Weighing and Dispensing Protocol
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Place a disposable, plastic-backed absorbent liner on the balance and the surrounding work surface.[13]
-
Dispensing: Perform all weighing and transfers of the solid compound inside the fume hood.[5] Use spatulas and weighing paper; avoid creating dust clouds.
-
Containment: Close the primary container immediately after dispensing.[11][20]
-
Cleanup: Carefully fold the weighing paper and place it directly into the reaction vessel or a waste container. Wipe down the spatula, balance, and surrounding surfaces with a damp cloth (water or an appropriate solvent), ensuring the cloth is disposed of as hazardous waste.
-
Glove Removal: Remove the outer pair of gloves before leaving the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[2]
Solution Preparation and Reaction Handling
-
Solvent Addition: Add solvents to the solid compound slowly within the fume hood to avoid splashing.
-
Acid Prohibition: Crucially, never allow this compound to come into contact with strong acids unless it is a controlled and necessary part of the reaction chemistry. Acidification can lead to the rapid evolution of deadly hydrogen cyanide gas.[5]
-
Reaction Monitoring: Monitor reactions involving this compound for any signs of exothermic events or gas evolution.
-
Work-up and Quenching: Be mindful during aqueous work-ups. Ensure that quenching solutions are not strongly acidic. Basic or neutral quenches are preferred to mitigate the risk of HCN generation.
Part 4: Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store this compound in a tightly closed, clearly labeled container.[11][20]
-
Keep it in a cool, dry, and well-ventilated area designated for toxic compounds.[11][20]
-
Store it away from incompatible materials, especially strong acids and strong oxidizing agents.[20][21]
-
The storage area should be secure and accessible only to authorized personnel.
Waste Disposal
-
Solid Waste: All contaminated materials (gloves, absorbent pads, weighing paper, etc.) must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with acidic waste streams.
-
Disposal Procedures: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Part 5: Emergency Procedures
Preparation is key to effectively managing an emergency.
Spills
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Contain: If the spill is small and you are trained to handle it, prevent its spread using a chemical spill kit with an appropriate absorbent material. Avoid generating dust.
-
Decontaminate: Clean the area, and collect all contaminated materials into a sealed hazardous waste container.
-
Report: Report all spills to your supervisor and EHS office.
Exposure Response
Speed is essential when responding to a potential cyanide exposure.[6] Do not wait for symptoms to develop. [5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][11][21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[11] If they are not breathing, give artificial respiration, but DO NOT use mouth-to-mouth resuscitation to avoid contaminating the rescuer.[6][11] Administer 100% oxygen if available and you are trained to do so.[22] Call for emergency medical services immediately.[5]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[21]
The following diagram outlines the critical steps in an emergency exposure response.
Caption: Critical steps for emergency exposure response.
Conclusion
This compound is a compound with significant potential in research and development. This potential can only be realized safely through a culture of vigilance, respect for chemical hazards, and rigorous adherence to safety protocols. By understanding the causality behind each precaution—from the risk of HCN generation by the nitrile group to the irritant nature of the pyridine core—researchers can work with confidence and integrity. Always prioritize safety; the most important discovery you can make in the lab is how to go home safely at the end of the day.
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- SAFETY DATA SHEET. (2010, August 25). Fisher Scientific.
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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- Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. (n.d.). RIVM.
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-
Cyanide | Chemical Emergencies. (2024, September 6). Centers for Disease Control and Prevention. Retrieved from [Link]
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- SAFETY DATA SHEET - 3-Hydroxy-6-methyl-2-nitropyridine. (2018, October 3). TCI Chemicals.
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Schraga, E. D. (2025, May 12). Cyanide Toxicity Treatment & Management. Medscape. Retrieved from [Link]
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6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. (n.d.). Premier Group. Retrieved from [Link]
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Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
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Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
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- SAFETY DATA SHEET - 6-Chloro-3-nitropyridin-2-ylamine. (2014, January 21). Fisher Scientific.
- SAFETY DATA SHEET - Benzothiazole. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - bromoacetic acid. (2025, November 6). Sigma-Aldrich.
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Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Methyl-3-nitropicolinonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 6-Methyl-3-nitropicolinonitrile, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and reproducible method starting from the commercially available precursor, 2-chloro-6-methyl-3-nitropyridine, via a nucleophilic aromatic substitution reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data.
Introduction: The Significance of this compound
Substituted picolinonitriles are pivotal structural motifs in a myriad of biologically active compounds. The strategic placement of a methyl group, a nitro group, and a cyano group on the pyridine ring, as seen in this compound, offers a versatile scaffold for further chemical elaboration. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, while the methyl group provides a site for potential functionalization. This unique combination of functional groups makes it a crucial intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2]
The synthesis of this compound is of significant interest to researchers engaged in the discovery of new molecular entities with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The protocols detailed below are designed to provide a clear and reliable pathway to access this important chemical entity.
Synthetic Strategy: A Mechanistic Approach
The chosen synthetic route for this compound involves the cyanation of 2-chloro-6-methyl-3-nitropyridine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Rationale for the Chosen Pathway
The starting material, 2-chloro-6-methyl-3-nitropyridine, is a suitable precursor for several reasons.[3] The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the 3-position and the ring nitrogen. This activation facilitates the displacement of the chloride ion by a cyanide nucleophile.
The use of a cyanide salt, such as sodium cyanide or potassium cyanide, provides the necessary nucleophile for the reaction. The choice of solvent and temperature is critical to ensure efficient reaction kinetics while minimizing potential side reactions.
Reaction Mechanism
The SNAr mechanism for this transformation can be visualized in the following steps:
-
Nucleophilic Attack: The cyanide ion (CN-) acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring.
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.
-
Chloride Elimination: The Meisenheimer complex then collapses, expelling the chloride ion as a leaving group.
-
Product Formation: The final product, this compound, is formed.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-6-methyl-3-nitropyridine | >98% | Commercially Available | Store in a cool, dry place. |
| Sodium Cyanide (NaCN) | ≥98% | Commercially Available | Highly Toxic! Handle with extreme caution. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | Use a dry solvent to prevent unwanted side reactions. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet/outlet
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Fume hood
Detailed Synthesis Protocol
Safety First: This procedure involves highly toxic materials and potentially exothermic reactions. It is imperative to perform this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4][5]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methyl-3-nitropyridine (5.0 g, 29.0 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO, 50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Addition of Cyanide:
-
Carefully add sodium cyanide (1.7 g, 34.8 mmol, 1.2 equivalents) to the reaction mixture in one portion. Caution: Sodium cyanide is extremely toxic. Handle with care and ensure no contact with acids, which would release highly toxic hydrogen cyanide gas.
-
Attach a condenser to the flask and place it under a nitrogen atmosphere.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain the temperature and stir the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should have different Rf values.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (200 mL). This will precipitate the crude product.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water (3 x 50 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
For column chromatography, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | Yellowish solid |
| Melting Point | To be determined experimentally |
| 1H NMR (400 MHz, CDCl3) | δ ~8.6 (d, 1H), ~7.8 (d, 1H), ~2.7 (s, 3H) ppm |
| 13C NMR (100 MHz, CDCl3) | Expected signals for aromatic carbons, nitrile carbon, and methyl carbon. |
| IR (ATR) | ν ~2230 cm-1 (C≡N stretch), ~1530 and ~1350 cm-1 (NO2 stretches) |
| Mass Spectrometry (ESI+) | m/z = [M+H]+ |
Safety and Hazard Management
The synthesis of this compound involves several significant hazards that must be managed through careful planning and execution.
-
Nitroaromatic Compounds: Nitroaromatic compounds are often toxic and can be thermally unstable.[6][7] Avoid excessive heating and potential sources of ignition.
-
Cyanide Compounds: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a fume hood and wear appropriate PPE. In case of accidental exposure, seek immediate medical attention. A cyanide antidote kit should be readily available in the laboratory.
-
Solvents: The solvents used in this procedure are flammable. Ensure there are no open flames or sparks in the vicinity of the experiment.
-
Waste Disposal: All chemical waste, especially cyanide-containing waste, must be disposed of according to institutional and local regulations. Cyanide waste should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.
Visualization of Workflow and Mechanism
Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: SNAr mechanism for the cyanation of 2-chloro-6-methyl-3-nitropyridine.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. The mechanistic insights and characterization data provided herein will aid in the understanding and verification of the synthetic process.
References
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-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Available at: [Link]
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Nitric Acid Safety Tips & Health Hazards | VelocityEHS. Available at: [Link]
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Preparation of Cyanopyridines by Direct Cyanation | Request PDF - ResearchGate. Available at: [Link]
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-
Synthesizing Aromatic Nitriles via Cyanation - Scientific Update - UK. Available at: [Link]
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Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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-
2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem. Available at: [Link]
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analytical methods for 6-Methyl-3-nitropicolinonitrile characterization
An Application Note and Protocol Guide for the Analytical Characterization of 6-Methyl-3-nitropicolinonitrile
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of this compound, a key heterocyclic intermediate. Given its structural significance in the synthesis of advanced pharmaceutical and agrochemical compounds, rigorous analytical control is imperative to ensure purity, identity, and stability. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust system for quality control and in-depth characterization.
Introduction and Physicochemical Profile
This compound belongs to the nitropyridine class of compounds, which are valuable building blocks in organic synthesis. The presence of a nitrile group, a nitro group, and a methyl group on the pyridine ring creates a unique electronic and steric environment, making it a versatile precursor for a variety of functional group transformations. Its analogues are instrumental in synthesizing drug candidates for conditions like inflammatory diseases and cancer, as well as in the development of modern pesticides.[1][2]
A thorough understanding of the compound's physicochemical properties is the foundation of any analytical strategy.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | Value / Information | Rationale & Comparative Context |
|---|---|---|
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.14 g/mol | |
| IUPAC Name | 6-methyl-3-nitro-2-pyridinecarbonitrile | |
| CAS Number | Not broadly indexed. Requires internal assignment. | |
| Physical Form | Expected to be a light yellow to brown crystalline solid at room temperature. | Based on analogues like 6-Chloro-2-methyl-3-nitropyridine (light beige to brown powder) and 2-Chloro-6-methyl-3-nitropyridine (light orange to yellow to green powder).[3] |
| Melting Point | Expected in the range of 50-100 °C. | 6-Chloro-2-methyl-3-nitropyridine melts at 54-58 °C, while 2-Chloro-6-methyl-3-nitropyridine melts at 70-74 °C.[3] The exact value requires experimental determination. |
| Solubility Profile | Predicted to have good solubility in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile) and limited solubility in water. | This is typical for polar molecules with both hydrogen bond acceptors (nitro, nitrile) and a hydrophobic core. 6-chloro-3-nitropyridine-2-carbonitrile shows good solubility in DMSO and DMF.[4] |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the puzzle, and together they form a self-validating system. The workflow below illustrates the logical progression from initial purity assessment to complete structural confirmation.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone for determining the purity of this compound and identifying potential process-related impurities or degradation products. The choice between HPLC and GC depends on the compound's thermal stability and volatility.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for non-volatile or thermally labile compounds. A reversed-phase method is generally suitable for this polar compound.
Protocol 3.1: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient is recommended to resolve both polar and non-polar impurities.
Time (min) % Solvent B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm, or use DAD to scan from 200-400 nm to identify optimal wavelength and check for co-eluting impurities.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (1:1) to create a 1 mg/mL stock solution. Further dilute as needed.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Causality and Expertise:
-
Why a C18 column? The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.
-
Why formic acid? It acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen and provides a proton source for positive-ion mode mass spectrometry if using an LC-MS system.
-
Why a gradient? Synthesis of heterocyclic compounds can generate a variety of impurities with different polarities. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
Gas Chromatography (GC)
GC is suitable if the compound is thermally stable and volatile. It often provides higher resolution than HPLC. Purity for related compounds is frequently reported using GC.[3]
Protocol 3.2: GC Purity Determination
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Ethyl Acetate or Dichloromethane.
Causality and Expertise:
-
Why a DB-5ms column? This widely used, low-bleed column provides excellent separation for a broad range of semi-volatile compounds and is compatible with MS detectors.
-
Why FID? The Flame Ionization Detector is robust and provides a near-universal response for organic compounds, making it ideal for area percent purity calculations without needing response factors for every impurity.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and elucidating the structure of the molecule.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which serves as a molecular fingerprint.
Protocol 4.1: Mass Spectrometric Analysis
-
Instrumentation: Mass spectrometer coupled to a GC or LC system, or via direct infusion. Electrospray Ionization (ESI) is suitable for LC-MS, while Electron Impact (EI) is standard for GC-MS.
-
Expected Results (EI):
-
Molecular Ion (M⁺): An intense peak at m/z = 163.
-
Key Fragments: Expect losses corresponding to key functional groups:
-
Loss of NO₂ (m/z 117)
-
Loss of CN (m/z 137)
-
Loss of HCN from the pyridine ring.
-
-
-
High-Resolution MS (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap to determine the exact mass. The theoretical exact mass for C₇H₅N₃O₂ is 163.0382. An experimentally determined mass within ±5 ppm of this value confirms the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Protocol 4.2: NMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for full assignment.
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Methyl Protons (-CH₃): A singlet around δ 2.6-2.8 ppm (3H).
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-9.0 ppm). The proton adjacent to the nitro group will be the most downfield.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Methyl Carbon (-CH₃): ~δ 20-25 ppm.
-
Nitrile Carbon (-CN): ~δ 115-120 ppm.
-
Aromatic Carbons: Five distinct signals between δ 120-160 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.
Protocol 4.3: IR Analysis
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Expected Absorption Bands:
-
C≡N (Nitrile): Strong, sharp peak around 2220-2240 cm⁻¹.
-
N-O (Nitro group): Two strong peaks, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹.
-
C-H (Aromatic/Aliphatic): Stretches above 3000 cm⁻¹ (aromatic) and around 2850-2960 cm⁻¹ (methyl).
-
C=C/C=N (Aromatic Ring): Peaks in the 1400-1600 cm⁻¹ region.
-
Impurity Identification Strategy
The control of impurities is critical in pharmaceutical and agrochemical development. Potential impurities in this compound could include:
-
Starting Materials: Unreacted 2-methyl-picoline derivatives.
-
Regioisomers: Isomers with the nitro group at a different position (e.g., 5-nitro).
-
Over-nitrated or Under-nitrated species.
-
Hydrolysis products: Conversion of the nitrile to a carboxylic acid or amide.[5]
Caption: Decision tree for the identification of unknown impurities.
Safety Precautions
As a nitroaromatic compound, this compound should be handled with care. While specific data is unavailable, data from related compounds should be used as a guide.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Handle in a well-ventilated area or a chemical fume hood.[7] Avoid breathing dust.[8]
-
Hazards: Assumed to be a skin and eye irritant.[7][9] May be harmful if swallowed or inhaled.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents.[9]
References
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2025). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Melittin. Retrieved from [Link]
-
Premier Group. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]
-
Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. Retrieved from [Link]
-
Patsnap. (2022). Synthesis method of 6-methyl nicotine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
-
Pipzine Chemicals. (n.d.). 6-Chloro-3-nitropyridine-2-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
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- 2. nbinno.com [nbinno.com]
- 3. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]
- 4. 6-Chloro-3-nitropyridine-2-carbonitrile | Properties, Uses, Safety Data, Supplier & Manufacturer China [pipzine-chem.com]
- 5. 6-Methyl-3-nitropyridine-2-carboxylic acid | C7H6N2O4 | CID 29922347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
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- 10. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methyl-3-nitropicolinonitrile in Agrochemical Synthesis
Introduction: The Strategic Importance of 6-Methyl-3-nitropicolinonitrile
In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable starting materials is paramount. This compound, a polysubstituted pyridine derivative, has emerged as a key building block in the synthesis of a new generation of high-potency insecticides and herbicides. Its strategic value lies in the orthogonal reactivity of its three functional groups—the methyl, nitro, and nitrile moieties—which can be selectively manipulated to construct complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the key chemical transformations that underpin its utility and present detailed protocols for its conversion into advanced agrochemical intermediates. The narrative is designed to offer not just procedural steps, but also the scientific rationale behind the synthetic strategies, empowering researchers to leverage this versatile platform for the discovery of novel crop protection agents. Pyridine-based compounds have long played a crucial role as agrochemicals, including fungicides, insecticides, and herbicides[1].
Core Synthetic Transformations and Mechanistic Insights
The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups. The following sections detail the key transformations that can be applied to each of these groups, providing a toolbox for the synthetic chemist.
Transformation of the 6-Methyl Group: Access to Trifluoromethyl Pyridines
The trifluoromethyl (CF3) group is a privileged moiety in modern agrochemicals, often imparting enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. The conversion of a methyl group to a trifluoromethyl group is, therefore, a critical transformation in the synthesis of many cutting-edge pesticides. Industrial processes for the synthesis of trifluoromethylpyridines often involve the chlorination and subsequent fluorination of methylpyridines (picolines)[2][3].
Causality of Experimental Choices: The direct fluorination of a methyl group is challenging. A common and robust industrial approach involves a two-step process: exhaustive chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction with a fluoride source. This stepwise process is often more controllable and higher yielding than direct fluorination.
Experimental Protocol: Conversion of 6-Methylpyridine to 6-(Trichloromethyl)pyridine
-
Materials: this compound, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).
-
Procedure:
-
To a solution of this compound (1.0 eq) in CCl4, add NCS (3.3 eq) and a catalytic amount of BPO (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-(trichloromethyl)-3-nitropicolinonitrile.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol: Fluorination of 6-(Trichloromethyl)pyridine to 6-(Trifluoromethyl)pyridine
-
Materials: 6-(Trichloromethyl)-3-nitropicolinonitrile, antimony trifluoride (SbF3), antimony pentachloride (SbCl5) (catalyst).
-
Procedure:
-
In a fume hood, carefully mix 6-(trichloromethyl)-3-nitropicolinonitrile (1.0 eq) with SbF3 (1.1 eq) and a catalytic amount of SbCl5.
-
Gently heat the mixture. The reaction is often exothermic.
-
After the initial exotherm subsides, continue heating at a temperature sufficient to drive the reaction to completion, monitoring by GC-MS.
-
Upon completion, the desired 6-(trifluoromethyl)-3-nitropicolinonitrile can be isolated by distillation.
-
| Transformation | Reagents and Conditions | Typical Yield | Key Considerations |
| Methyl to Trichloromethyl | NCS, BPO, CCl4, reflux | 70-85% | Radical initiators are crucial. The reaction should be performed under anhydrous conditions. |
| Trichloromethyl to Trifluoromethyl | SbF3, SbCl5 (cat.), heat | 80-95% | This reaction is often vigorous and should be performed with caution in a well-ventilated fume hood. |
DOT Diagram: Conversion of Methyl to Trifluoromethyl Group
Caption: Synthetic pathway for the conversion of the methyl group to a trifluoromethyl group.
Reduction of the 3-Nitro Group: Formation of 3-Aminopyridines
The reduction of a nitro group to an amine is a fundamental and highly reliable transformation in organic synthesis. The resulting aminopyridine is a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, to introduce further diversity into the target molecule. Several methods are available for the reduction of nitropyridines, including catalytic hydrogenation and reduction with metals in acidic media[3].
Causality of Experimental Choices: For laboratory-scale synthesis, reduction with tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid is a common and effective method. The acidic conditions are necessary to protonate the nitro group, facilitating its reduction. For larger-scale industrial processes, catalytic hydrogenation is often preferred due to its higher atom economy and milder reaction conditions.
Experimental Protocol: Reduction of 3-Nitropyridine to 3-Aminopyridine
-
Materials: 6-(Trifluoromethyl)-3-nitropicolinonitrile, tin(II) chloride dihydrate (SnCl2·2H2O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 6-(Trifluoromethyl)-3-nitropicolinonitrile (1.0 eq) in ethanol.
-
Add a solution of SnCl2·2H2O (4.0-5.0 eq) in concentrated HCl to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a concentrated aqueous solution of NaOH until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-6-(trifluoromethyl)picolinonitrile.
-
The crude product can be purified by crystallization or column chromatography.
-
| Transformation | Reagents and Conditions | Typical Yield | Key Considerations |
| Nitro to Amine | SnCl2·2H2O, conc. HCl, ethanol, reflux | 85-95% | The neutralization step is exothermic and should be performed with cooling. |
| Nitro to Amine (alternative) | H2, Pd/C, ethanol | >90% | Requires specialized hydrogenation equipment. |
DOT Diagram: Reduction of the Nitro Group
Caption: Reduction of the nitro group to an amine.
Hydrolysis of the 2-Nitrile Group: Synthesis of Picolinic Acids
The hydrolysis of the nitrile group to a carboxylic acid provides another avenue for functionalization. Picolinic acids are important intermediates in their own right and can be used in coupling reactions or converted to esters and amides. The hydrolysis can be achieved under either acidic or basic conditions[4][5].
Causality of Experimental Choices: Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid[5]. Basic hydrolysis initially forms the carboxylate salt, which then requires acidification to furnish the final carboxylic acid.
Experimental Protocol: Hydrolysis of Picolinonitrile to Picolinic Acid
-
Materials: this compound, concentrated sulfuric acid, water.
-
Procedure:
-
Carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH to the isoelectric point of the picolinic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 6-methyl-3-nitropicolinic acid.
-
| Transformation | Reagents and Conditions | Typical Yield | Key Considerations |
| Nitrile to Carboxylic Acid | H2SO4, H2O, reflux | 75-90% | The addition of the nitrile to the strong acid is exothermic. The pH adjustment for precipitation needs to be done carefully. |
DOT Diagram: Hydrolysis of the Nitrile Group
Caption: Hydrolysis of the nitrile group to a carboxylic acid.
Application in the Synthesis of a Sulfoxaflor Intermediate
Sulfoxaflor is a novel insecticide that acts on the nicotinic acetylcholine receptor[6]. A key intermediate in its synthesis is a substituted (6-(trifluoromethyl)pyridin-3-yl)ethane derivative. While a direct synthesis from this compound is not explicitly published in a single procedure, a plausible synthetic route can be constructed based on the fundamental transformations discussed above.
Proposed Synthetic Pathway:
The following represents a logical and scientifically sound synthetic strategy to access a key sulfoxaflor intermediate from this compound.
DOT Diagram: Proposed Synthesis of a Sulfoxaflor Intermediate
Caption: Proposed multi-step synthesis of a sulfoxaflor intermediate.
This proposed pathway highlights how the strategic and sequential manipulation of the functional groups of this compound can lead to a valuable agrochemical intermediate.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of complex agrochemicals. Its utility is derived from the presence of three distinct and selectively reactive functional groups. By understanding and applying the key chemical transformations of the methyl, nitro, and nitrile groups, researchers can efficiently construct a wide range of pyridine-based molecules with potential applications in crop protection. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for scientists and professionals in the field of agrochemical development, facilitating the discovery and synthesis of the next generation of innovative products.
References
-
Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Liu, C., Guan, A., Yang, X., & Dekeyser, M. (2015). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-351. [Link]
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
- Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.
-
LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
- Google Patents. (n.d.). Amino-trifluoromethylpyridine compound and process for preparing the same.
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. Retrieved January 26, 2026, from [Link]
-
ResearchOutreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]
- Google Patents. (n.d.). Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues.
-
RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved January 26, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Retrieved January 26, 2026, from [Link]
-
PubMed. (2011). Discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). N-substituted(6-haloalkylpyridin-3-yl)alkyl sulfoximines as a seed treatment to control coleopteran insects.
Sources
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Derivatization of 6-Methyl-3-nitropicolinonitrile in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility make it a highly sought-after scaffold in drug design.[2] Within this class, 6-methyl-3-nitropicolinonitrile emerges as a particularly intriguing starting material for library synthesis and lead optimization. This molecule is adorned with three distinct and chemically addressable functional groups: a nitrile, a nitro group, and a methyl group. Each of these sites offers a vector for chemical modification, allowing for a systematic exploration of the chemical space around the core scaffold. The strategic placement of the electron-withdrawing nitro and cyano groups significantly influences the reactivity of the pyridine ring, opening up unique avenues for derivatization.
This guide provides a comprehensive overview of the derivatization strategies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the chemical logic behind the selective modification of each functional group, present detailed, field-tested protocols, and discuss the medicinal chemistry rationale that underpins these transformations.
The Strategic Importance of this compound in Drug Discovery
The this compound scaffold is a rich tapestry of functionalities, each contributing to its potential as a pharmacophore. The strategic derivatization of this molecule allows for the fine-tuning of steric, electronic, and physicochemical properties, which are critical for optimizing biological activity, selectivity, and pharmacokinetic profiles.
-
The Nitrile Group: More than just a simple polar substituent, the nitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor, a bioisostere for halogens or carbonyl groups, and can be transformed into a variety of other functionalities.[3][4][5] Its introduction can enhance binding affinity to target proteins and improve metabolic stability.[6]
-
The Nitro Group: The strongly electron-withdrawing nitro group is a powerful modulator of the electronic properties of the pyridine ring. Its primary role in medicinal chemistry is often as a precursor to the corresponding amino group. This transformation from a π-accepting to a π-donating substituent dramatically alters the molecule's properties and introduces a key site for further diversification through amide bond formation, sulfonylation, or alkylation.
-
The Methyl Group: The methyl group at the 6-position is not merely a passive substituent. Its protons are activated by the adjacent ring nitrogen, rendering them sufficiently acidic to participate in condensation reactions. This allows for the extension of the molecular framework and the introduction of diverse aryl and alkyl groups.
The interplay of these three functional groups provides a powerful platform for generating novel molecular architectures with the potential to address a wide range of biological targets.
Derivatization Strategies and Protocols
The selective derivatization of this compound hinges on the judicious choice of reagents and reaction conditions to target one of the three reactive centers. The following sections provide detailed protocols and the underlying chemical principles for the modification of the nitrile, nitro, and methyl groups.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other key functionalities, each with distinct properties and potential biological roles.
The conversion of the nitrile to a carboxylic acid introduces a highly polar, ionizable group that can participate in strong hydrogen bonding and salt-bridge interactions with biological targets.
-
Causality of Experimental Choices: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water.[7] The reaction is typically driven to completion by using a high concentration of a strong acid and heating to overcome the stability of the intermediate amide.
Protocol 1: Acid-Catalyzed Hydrolysis to 6-Methyl-3-nitropicolinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid (3.0 eq) and water (10 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-methyl-3-nitropicolinic acid.
| Reactant | MW | Equivalents | Amount |
| This compound | 163.14 | 1.0 | 1.0 g |
| Sulfuric Acid (98%) | 98.08 | 3.0 | 1.8 mL |
| Water | 18.02 | 10 vol | 10 mL |
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[1] It maintains a similar acidic pKa and spatial distribution of hydrogen bond donors and acceptors but offers improved metabolic stability and cell permeability in many cases.
-
Causality of Experimental Choices: The [3+2] cycloaddition of an azide source with the nitrile is a common method for tetrazole synthesis.[8] The use of a Lewis acid catalyst, such as zinc chloride, activates the nitrile towards nucleophilic attack by the azide anion.[8]
Protocol 2: Synthesis of 5-(6-Methyl-3-nitropyridin-2-yl)-1H-tetrazole
-
Reaction Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes), add sodium azide (1.5 eq) and triethylammonium chloride (1.5 eq).
-
Reaction Conditions: Heat the mixture to 120 °C for 12 hours in a sealed tube. Monitor the reaction by TLC or HPLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Acidify with dilute HCl to a pH of 2-3 to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the desired tetrazole.
| Reactant | MW | Equivalents | Amount |
| This compound | 163.14 | 1.0 | 1.0 g |
| Sodium Azide | 65.01 | 1.5 | 0.6 g |
| Triethylammonium Chloride | 137.65 | 1.5 | 1.26 g |
| DMF | - | 10 vol | 10 mL |
Reduction of the Nitro Group: Gateway to Diverse Amine Derivatives
The reduction of the aromatic nitro group to an amine is a pivotal transformation in medicinal chemistry, as it introduces a versatile nucleophilic handle for further derivatization.
-
Causality of Experimental Choices: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[9] However, it can also reduce the nitrile group. A more chemoselective method for reducing the nitro group in the presence of a nitrile is the use of iron powder in acidic media or tin(II) chloride.[9] The iron/acetic acid system is often preferred for its mildness and cost-effectiveness.
Protocol 3: Selective Reduction to 3-Amino-6-methylpicolinonitrile
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol (10 volumes) and glacial acetic acid (5 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The disappearance of the starting material can be monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-amino-6-methylpicolinonitrile.
| Reactant | MW | Equivalents | Amount |
| This compound | 163.14 | 1.0 | 1.0 g |
| Iron Powder | 55.84 | 5.0 | 1.71 g |
| Ethanol | - | 10 vol | 10 mL |
| Acetic Acid | - | 5 vol | 5 mL |
Functionalization of the Methyl Group
The methyl group at the 6-position is activated by the ring nitrogen, allowing for deprotonation and subsequent reaction with electrophiles.
Condensation with aromatic aldehydes provides a straightforward method to introduce aryl groups and extend the conjugation of the system, which can be important for certain biological activities.[10]
-
Causality of Experimental Choices: The reaction is typically base-catalyzed, with a strong base like potassium tert-butoxide being used to deprotonate the methyl group. The resulting carbanion then acts as a nucleophile, attacking the aldehyde. The subsequent dehydration is often spontaneous or can be promoted by heating.
Protocol 4: Synthesis of 6-(2-Arylvinyl)-3-nitropicolinonitrile
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes). Cool the solution to 0 °C.
-
Reaction Conditions: Add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Stir the resulting deep-colored solution for 30 minutes. Add the desired aromatic aldehyde (1.0 eq) dropwise as a solution in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired styryl derivative.
| Reactant | MW | Equivalents | Amount |
| This compound | 163.14 | 1.0 | 1.0 g |
| Potassium tert-butoxide | 112.21 | 1.1 | 0.76 g |
| Aromatic Aldehyde | Varies | 1.0 | Varies |
| Anhydrous THF | - | 20 vol | 20 mL |
Visualization of Derivatization Pathways
The following diagrams illustrate the key derivatization pathways for this compound.
Caption: Key derivatization pathways of this compound.
Analytical Characterization
The successful synthesis of derivatives of this compound must be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds.[11] The disappearance of the starting material signals (e.g., the methyl singlet in 1H NMR) and the appearance of new signals corresponding to the product (e.g., vinylic protons in the styryl derivative) provide definitive evidence of the transformation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products by providing a highly accurate mass measurement.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and to monitor the progress of the reactions.[11]
A combination of these techniques provides a comprehensive characterization of the newly synthesized molecules.[12]
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The derivatization of the this compound scaffold allows for a systematic exploration of structure-activity relationships (SAR).[13][14] For example, in a hypothetical kinase inhibitor program, the amino group derived from the nitro function could be acylated with a library of carboxylic acids to probe a specific pocket of the ATP binding site. The styryl derivatives could be used to extend into a hydrophobic region of the target protein. The carboxylic acid and tetrazole derivatives could be used to target a region of the protein with key basic residues. By systematically varying the substituents at each of the three positions, a detailed understanding of the SAR can be developed, leading to the identification of potent and selective drug candidates.
Conclusion
This compound is a versatile and highly valuable scaffold for medicinal chemistry. Its three distinct functional groups offer a multitude of opportunities for chemical derivatization, enabling the synthesis of diverse libraries of compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this privileged starting material in their drug discovery endeavors. By combining synthetic creativity with a deep understanding of the underlying chemical principles and medicinal chemistry rationale, novel therapeutics based on this promising scaffold can be developed.
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Application Note: Real-Time Monitoring of Chemical Transformations Involving 6-Methyl-3-nitropicolinonitrile
Abstract
This technical guide provides detailed methodologies for monitoring the progress of chemical reactions involving 6-Methyl-3-nitropicolinonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The inherent reactivity of its functional groups—a nitro group susceptible to reduction and a nitrile group that can undergo hydrolysis or other transformations—necessitates precise real-time or quasi-real-time monitoring to optimize reaction conditions, maximize yield, and ensure product purity.[1][2] This document outlines protocols for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic techniques (FTIR, Raman, and NMR) for effective reaction tracking. These protocols are designed for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Chemical Versatility and Analytical Challenges of this compound
This compound is a substituted pyridine derivative featuring a confluence of reactive functional groups. The pyridine ring, methyl group, electron-withdrawing nitro group, and nitrile moiety confer a unique chemical personality to the molecule, making it a valuable building block in organic synthesis.[1] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, activating it for nucleophilic aromatic substitution.[3] Furthermore, the nitro and nitrile groups themselves are primary sites for chemical modification.
Key Reaction Pathways:
-
Reduction of the Nitro Group: A common transformation to yield 3-amino-6-methylpicolinonitrile, a precursor for a variety of heterocyclic compounds.[4][5]
-
Hydrolysis of the Nitrile Group: Conversion to a carboxylic acid or an amide, which can be a critical step in the synthesis of nicotinic acid derivatives.[2][6][7]
-
Nucleophilic Aromatic Substitution: The nitro group can activate the pyridine ring for substitution reactions.
-
Cross-Coupling Reactions: The pyridine scaffold can be further functionalized using methods like the Suzuki coupling.[8][9][10]
Given the potential for multiple reaction pathways and the formation of intermediates and byproducts, robust analytical monitoring is crucial for process control and optimization. This guide provides a multi-faceted approach to reaction monitoring, leveraging both chromatographic and spectroscopic techniques.
Chromatographic Methods for Reaction Monitoring
Chromatographic techniques are powerful for separating and quantifying the components of a reaction mixture, providing clear insights into the consumption of reactants and the formation of products over time.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reactions of nitroaromatic compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[11][12][13][14]
Causality of Method Design:
A reversed-phase C18 column is the standard choice for separating moderately polar to non-polar aromatic compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to provide optimal separation of the starting material, intermediates, and products based on their polarity. A UV detector is highly effective as the aromatic rings of the analyte and related compounds exhibit strong chromophores.
Experimental Protocol: Monitoring Nitro Group Reduction
This protocol details the monitoring of the reduction of this compound to 3-amino-6-methylpicolinonitrile.
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of mobile phase or a suitable solvent to arrest the reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. The ratio may need to be optimized depending on the specific reaction conditions and intermediates.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm. A diode array detector (DAD) can be beneficial for confirming peak purity and identifying new species.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the retention times for the starting material, product, and any intermediates by injecting pure standards.
-
Calculate the peak area of each component at each time point.
-
Plot the percentage conversion (based on the disappearance of the starting material) or the formation of the product as a function of time.
-
Data Presentation:
| Compound | Expected Retention Time (min) | Key UV Absorbance (nm) |
| This compound | ~5.8 | 254, 280 |
| 3-amino-6-methylpicolinonitrile | ~3.2 | 254, 310 |
Note: Retention times are estimates and must be confirmed experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives, GC-MS offers excellent separation efficiency and definitive identification through mass fragmentation patterns.[15][16]
Causality of Method Design:
GC is well-suited for separating small organic molecules. The choice of a mid-polarity column, such as one with a phenyl-substituted stationary phase, provides good selectivity for aromatic compounds. Mass spectrometry provides unequivocal identification of the components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: Monitoring Reaction Purity
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction and extract the analytes into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.
-
-
GC-MS System and Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-400 m/z.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and byproducts by their retention times and mass spectra.
-
Monitor the relative peak areas to track the reaction progress.
-
In-Situ Spectroscopic Monitoring
In-situ spectroscopic techniques allow for real-time monitoring of the reaction mixture without the need for sampling, providing a continuous stream of data on the reaction kinetics and mechanism.[15]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Both FTIR and Raman spectroscopy are powerful techniques for monitoring changes in functional groups during a reaction.
Causality of Method Design:
FTIR and Raman are complementary vibrational spectroscopy techniques.[17] The nitrile group (C≡N) has a strong, sharp absorbance in both IR and Raman spectra, making it an excellent reporter for reactions involving this moiety. The nitro group (NO₂) also has characteristic symmetric and asymmetric stretching vibrations that are easily monitored. Raman is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water.[17][18][19]
Experimental Workflow:
Caption: In-situ spectroscopic monitoring workflow.
Protocol for Monitoring Nitrile Hydrolysis via FTIR:
-
Setup:
-
Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.
-
Ensure the probe is chemically resistant to the reaction medium.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Once the reaction starts, collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the nitrile peak (around 2230 cm⁻¹).
-
Monitor the appearance of the carbonyl peak of the carboxylic acid (around 1700 cm⁻¹) or the amide (around 1650 cm⁻¹).
-
Plot the peak height or area of these key functional groups against time.
-
Key Vibrational Frequencies:
| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| Nitrile (C≡N) | 2230 - 2240 | FTIR, Raman |
| Nitro (NO₂) Symm. Stretch | 1340 - 1360 | FTIR, Raman |
| Nitro (NO₂) Asymm. Stretch | 1520 - 1540 | FTIR |
| Carboxylic Acid (C=O) | 1700 - 1725 | FTIR |
| Amine (N-H) Bend | 1590 - 1650 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis of reaction mixtures over time.[3]
Causality of Method Design:
¹H NMR is particularly useful as the chemical environment of the protons on the pyridine ring and the methyl group will change significantly as the nitro group is reduced or the nitrile group is hydrolyzed. This change in chemical shift and peak integration allows for precise tracking of the reaction progress.
Experimental Protocol: Benchtop NMR for Reaction Monitoring
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction and dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard (e.g., tetramethylsilane - TMS).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra using a benchtop or high-field NMR spectrometer.
-
-
Data Analysis:
-
Identify the characteristic peaks for the starting material and product.
-
Integrate the peaks corresponding to unique protons on the starting material and product.
-
Calculate the molar ratio of the components at each time point to determine the reaction conversion.
-
Expected ¹H NMR Chemical Shift Changes:
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~8.0 - 9.0 | ~2.7 |
| 3-amino-6-methylpicolinonitrile | ~6.5 - 7.5 | ~2.4 |
Note: Chemical shifts are estimates and will vary with solvent and other conditions.
Conclusion
The selection of an appropriate reaction monitoring technique for transformations involving this compound depends on the specific reaction, available equipment, and the desired level of detail. Chromatographic methods like HPLC and GC-MS provide excellent separation and quantification, making them ideal for determining yield and purity at discrete time points. In-situ spectroscopic methods such as FTIR, Raman, and NMR offer the advantage of real-time, continuous monitoring, which is invaluable for kinetic studies and process optimization. By employing the protocols outlined in this guide, researchers can gain a deeper understanding of their chemical processes, leading to improved efficiency, safety, and product quality.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 94(8), 708-711. [Link]
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Baranowska, I., & Barchanska, H. (2005). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. Retrieved January 26, 2026, from [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 6-Methyl-3-nitropicolinonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the large-scale production of 6-Methyl-3-nitropicolinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis is presented as a robust two-step process, commencing with the preparation of the critical precursor, 2-Chloro-6-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the nitrile functionality. This guide emphasizes the chemical rationale behind procedural steps, process safety, and methods for ensuring high yield and purity on an industrial scale.
Introduction and Strategic Overview
This compound is a functionalized pyridine derivative whose value lies in its trifunctional nature: the nitrile group, the nitro group, and the pyridine ring itself offer multiple avenues for subsequent chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group can be reduced to an amine, enabling a diverse range of coupling reactions.
The most logical and industrially scalable approach to synthesizing this target molecule involves a two-stage process. This strategy is predicated on the well-established reactivity of halopyridines, particularly when activated by electron-withdrawing groups like a nitro substituent.
The core strategy is as follows:
-
Synthesis of 2-Chloro-6-methyl-3-nitropyridine (Intermediate 1): This key intermediate is prepared from readily available starting materials. The presence of the chlorine atom at the 2-position, activated by the adjacent nitro group at the 3-position, makes it an excellent electrophile for the subsequent cyanation step.
-
Cyanation of Intermediate 1: A nucleophilic aromatic substitution (SNAr) is employed to displace the chloro group with a cyanide anion, yielding the final product, this compound.
This document will detail the protocols for both stages, providing the necessary technical insights for successful scale-up.
Synthesis Pathway and Mechanism
The overall synthetic transformation is illustrated below. The process is designed for efficiency and scalability, leveraging common industrial reagents and conditions.
Diagram 1: Overall two-stage synthesis workflow.
Mechanistic Rationale
The key to this synthesis is the SNAr reaction in Stage 2. The pyridine ring is inherently electron-deficient, but this effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂). This group, positioned ortho to the chlorine atom, stabilizes the negative charge of the Meisenheimer complex—the key intermediate in the SNAr mechanism—through resonance. This activation makes the displacement of the chloride ion by the cyanide nucleophile (CN⁻) facile and efficient. The reaction of 2-chloro-3-nitropyridines with nucleophiles is a well-established method for introducing functionality at the 2-position.[1]
Experimental Protocols: Large-Scale Production
Safety First: All procedures must be conducted in a well-ventilated area (e.g., a fume hood or dedicated production bay with appropriate air handling).[2] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and lab coats.[3] An eyewash station and safety shower must be readily accessible.[2] Special care must be taken when handling phosphorus oxychloride and sodium cyanide.
Stage 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine (Intermediate 1)
This protocol is adapted from established methods for the synthesis of chloronitropyridines.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Hydroxy-6-methylpyridine | 109.13 | 10.0 | 0.0916 |
| Fuming Nitric Acid (>90%) | 63.01 | 9.5 (6.0 L) | 0.151 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30.0 (16.3 L) | 0.306 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 45.0 (27.3 L) | 0.293 |
| Toluene | 92.14 | 20.0 (23.0 L) | - |
| Ice | - | As needed | - |
| Sodium Hydroxide (aq. solution) | 40.00 | As needed | - |
Protocol:
-
Nitration: a. To a suitable jacketed glass-lined reactor, charge concentrated sulfuric acid (30.0 kg). Begin aggressive cooling and stirring. b. Slowly add 2-hydroxy-6-methylpyridine (10.0 kg) in portions, ensuring the internal temperature does not exceed 60°C. c. Once the addition is complete and the mixture is homogeneous, cool the reactor to below 10°C. d. Add fuming nitric acid (9.5 kg) dropwise via an addition funnel, maintaining the internal temperature below 60°C.[4] e. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until Thin Layer Chromatography (TLC) indicates the disappearance of the starting material. f. Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. g. Neutralize the resulting slurry to a pH of 5-6 with a concentrated sodium hydroxide solution. h. Filter the precipitated yellow solid (2-hydroxy-6-methyl-3-nitropyridine), wash with cold water, and dry. This intermediate is typically used directly in the next step without further purification.[4]
-
Chlorination: a. In a separate reactor equipped with a reflux condenser and a scrubber for acidic vapors, charge the dried intermediate from the previous step. b. Add phosphorus oxychloride (45.0 kg) and toluene (20.0 kg).[4] c. Heat the mixture to reflux (approximately 110-120°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC. d. Once the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride and toluene under reduced pressure. e. Very carefully, pour the residual paste-like material into a large volume of ice water with vigorous stirring. f. Neutralize the mixture to a pH of 8-9 with an aqueous sodium hydroxide solution.[4] g. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 L). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. i. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) to afford 2-Chloro-6-methyl-3-nitropyridine as a light yellow solid.[4]
Expected Yield: 60-70% over two steps. Quality Control: Purity should be assessed by GC or HPLC (>98%). Melting point should be in the range of 70-74°C.[5]
Stage 2: Synthesis of this compound
This stage involves the displacement of the chloride with cyanide. The use of alkali metal cyanides is a standard procedure for introducing the nitrile group onto activated halopyridines.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Chloro-6-methyl-3-nitropyridine | 172.57 | 10.0 | 0.0580 |
| Sodium Cyanide (NaCN) | 49.01 | 3.4 | 0.0696 (1.2 eq) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 50.0 (45.4 L) | - |
| Water | 18.02 | 5.0 | - |
| Ethyl Acetate | 88.11 | As needed | - |
Protocol:
-
Reaction Setup: a. Charge the reactor with 2-Chloro-6-methyl-3-nitropyridine (10.0 kg) and Dimethyl Sulfoxide (DMSO) (50.0 kg). b. In a separate vessel, carefully dissolve sodium cyanide (3.4 kg) in water (5.0 L). Extreme Caution: Sodium cyanide is highly toxic. Avoid contact and inhalation. Any acidification will release deadly hydrogen cyanide gas. Ensure a basic environment at all times.
-
Cyanation Reaction: a. Slowly add the aqueous sodium cyanide solution to the reactor containing the pyridine substrate. An exotherm may be observed; maintain the internal temperature between 60-80°C using the reactor jacket.[6] b. Stir the mixture at this temperature for 4-8 hours. The reaction should be monitored by HPLC for the disappearance of the starting material.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into a larger vessel containing 200 L of cold water with stirring. This will precipitate the product. c. Stir the resulting slurry for 1-2 hours to ensure complete precipitation. d. Filter the solid product and wash thoroughly with copious amounts of water to remove residual DMSO and inorganic salts. e. Dry the crude product under vacuum at 50-60°C.
-
Purification: a. The dried crude product can be further purified by recrystallization. A suitable solvent system is isopropanol or an ethyl acetate/heptane mixture. b. Dissolve the crude solid in the minimum amount of hot solvent, treat with activated carbon if necessary to remove color impurities, filter hot, and allow to cool slowly to induce crystallization. c. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Expected Yield: 85-95%. Quality Control: Purity should be assessed by HPLC (>99%). The final product's identity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Process Safety and Waste Management
-
Cyanide Handling: Sodium cyanide is a potent poison. All operations involving cyanide must be performed in a controlled environment. A dedicated cyanide destruction protocol using bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions must be in place for all waste streams and equipment decontamination.
-
Exotherm Control: Both the nitration and cyanation steps can be exothermic. Gradual reagent addition and efficient cooling are critical for maintaining control of the reaction temperature and preventing runaways.
-
Waste Disposal: Aqueous waste streams, especially from the cyanide reaction, must be treated to destroy all residual cyanide before being sent to wastewater treatment.[3] Organic solvent waste should be collected and disposed of according to local regulations.
Conclusion
The described two-stage process provides a reliable and scalable route for the large-scale production of this compound. The methodology relies on well-understood chemical transformations and utilizes common industrial reagents. By adhering to the detailed protocols and paying strict attention to the safety and handling requirements, researchers and production chemists can confidently and efficiently synthesize this valuable chemical intermediate.
References
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- US2993904A - Preparation of 6-methylnicotinic acid - Google Patents.
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- CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents.
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3 - ResearchGate. Available at: [Link]
- methyl 6-chloro-5-nitropyridine-3-carboxylate - Pipzine Chemicals. (URL not available)
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents.
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- 6 - SAFETY D
- Preparation of Cyanopyridines by Direct Cyan
- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents.
- Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (URL not available)
- SAFETY DATA SHEET - TCI Chemicals. (URL not available)
- 6-Chloro-3-nitropyridine-2-carbonitrile - Pipzine Chemicals. (URL not available)
- JP-0757 - Safety D
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An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PubMed. Available at: [Link]
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Preparation of Cyanopyridines by Direct Cyanation | Request PDF - ResearchGate. Available at: [Link]
- The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study - MDPI. (URL not available)
-
Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90% - Cole-Parmer. Available at: [Link]
- 342622-72-4|Methyl 3-methyl-6-nitropicolin
- A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (URL not available)
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]
- Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
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experimental procedure for reduction of the nitro group on 6-Methyl-3-nitropicolinonitrile
An Application Note for the Selective Reduction of 6-Methyl-3-nitropicolinonitrile
Abstract
The selective reduction of the nitro group in this compound to yield 3-Amino-6-methylpicolinonitrile is a critical transformation in the synthesis of advanced pharmaceutical intermediates and other fine chemicals.[1] The primary challenge of this synthesis is the chemoselective reduction of the nitro moiety without affecting the electronically sensitive nitrile group or the pyridine ring. This application note provides a comprehensive guide for researchers, detailing two robust protocols for this conversion: a classic metal-acid reduction using Tin(II) Chloride and a modern catalytic transfer hydrogenation. We delve into the causality behind procedural choices, offer detailed, step-by-step methodologies, and provide expert guidance on reaction monitoring, troubleshooting, and product characterization.
Introduction: Mechanistic Considerations and Strategic Approach
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[2][3] The process involves a six-electron reduction, proceeding through nitroso and hydroxylamine intermediates.[4]
Sources
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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Troubleshooting & Optimization
avoiding polymerization during 6-Methyl-3-nitropicolinonitrile reactions
Welcome to the technical support center for 6-Methyl-3-nitropicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versatile but reactive compound. Unforeseen polymerization can be a significant hurdle in the successful application of this compound. This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the integrity of your experiments.
Understanding the Challenge: The Propensity for Polymerization
This compound is a highly functionalized pyridine derivative. Its reactivity, which makes it a valuable building block in medicinal chemistry and materials science, also predisposes it to unwanted side reactions, most notably polymerization.[1] The convergence of a nitrile group, an electron-withdrawing nitro group, and a methyl-substituted pyridine ring creates a molecule susceptible to polymerization under various conditions.
The nitrile group (C≡N) itself is known to undergo polymerization, particularly under acidic conditions where protonation of the nitrogen atom increases the electrophilicity of the carbon.[2][3] The presence of the strongly electron-withdrawing nitro group can further activate the molecule towards nucleophilic attack, a potential initiation step for anionic polymerization. Additionally, thermal stress can induce polymerization or trimerization of aromatic nitriles.[4] The methyl group on the pyridine ring, while seemingly innocuous, can also participate in side reactions under certain conditions.
This guide will provide you with the knowledge and protocols to mitigate these risks and achieve your desired reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Question 1: My reaction mixture, initially a solution, has become viscous, gelatinous, or has solidified. What is happening?
Answer: This is a classic sign of polymerization. The small monomer units of this compound are linking together to form large, insoluble or poorly soluble polymer chains.
Potential Causes and Solutions:
-
Acidic Conditions: Trace amounts of acid can catalyze the polymerization of the nitrile group.[5][6]
-
Solution: Ensure all your reagents and solvents are free from acidic impurities. If the reaction can tolerate it, consider adding a non-nucleophilic base, such as proton sponge, in a very small catalytic amount to neutralize any trace acids. Always use freshly distilled and dried solvents.
-
-
High Temperatures: Thermal initiation can lead to polymerization.[4]
-
Solution: Maintain strict temperature control throughout the reaction. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Use a reliable temperature controller and ensure efficient stirring to avoid localized heating.
-
-
Presence of Initiators: Unintended radical initiators (e.g., peroxides in old solvents) can trigger polymerization.
-
Solution: Use freshly opened or purified solvents and reagents. Store solvents that can form peroxides (e.g., THF, diethyl ether) over a drying agent and under an inert atmosphere.
-
-
Concentration: High concentrations of the reactant can increase the rate of polymerization.
-
Solution: Consider running the reaction at a lower concentration. This can be achieved by using a larger volume of solvent.
-
Question 2: My reaction is complete, but the NMR spectrum of the crude product shows a broad, undefined "hump" in addition to my product peaks. What does this indicate?
Answer: A broad hump in an NMR spectrum is characteristic of a polymeric species, where the multitude of similar but not identical repeating units leads to a broadening of signals. This suggests that while your desired reaction occurred, polymerization was a significant side reaction.
Potential Causes and Solutions:
-
Slow Desired Reaction: If your primary reaction is slow, it allows more time for the competing polymerization to occur.
-
Solution: Optimize your reaction conditions to increase the rate of the desired transformation. This could involve adjusting the temperature (while being mindful of thermal polymerization), changing the catalyst, or using a more efficient solvent system.
-
-
Inappropriate Reagents: Certain reagents may inadvertently promote polymerization. For instance, strong nucleophiles could potentially initiate anionic polymerization of the nitrile.
-
Solution: Carefully select your reagents. If a strong base is required, consider using a non-nucleophilic one like DBU or a hindered base like 2,6-di-tert-butylpyridine. When a nucleophile is part of the desired reaction, add it slowly and at a controlled temperature to favor the intended reaction pathway.
-
Question 3: My reaction yield is consistently low, and I'm isolating a significant amount of an intractable, insoluble material. How can I improve this?
Answer: This is another indication that a substantial portion of your starting material is being consumed by polymerization.
Potential Causes and Solutions:
-
Use of a Polymerization Inhibitor: For particularly sensitive reactions, the addition of a polymerization inhibitor can be beneficial.
-
Solution: Introduce a small amount of a suitable inhibitor at the start of your reaction. For potential free-radical polymerization, inhibitors like butylated hydroxytoluene (BHT) or hydroquinone can be effective. For other mechanisms, careful selection is key. It's crucial to ensure the inhibitor does not interfere with your desired reaction.
-
-
Inert Atmosphere: Oxygen can sometimes initiate radical polymerization pathways.
-
Solution: Conduct your reaction under an inert atmosphere of nitrogen or argon. This is a good general practice for many organic reactions and is particularly important when dealing with sensitive substrates.[7]
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Store the compound in a cool, dark, and dry place. A refrigerator or freezer is ideal. Ensure the container is tightly sealed to protect it from moisture and air. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q2: What are the best general-purpose solvents for reactions involving this compound?
A2: Anhydrous, non-protic solvents are generally recommended. Dichloromethane (DCM), acetonitrile (ACN), N,N-dimethylformamide (DMF), and toluene are often suitable choices, depending on the specific reaction. Always use freshly dried and distilled solvents to minimize water and other impurities that could initiate polymerization.
Q3: Are there any classes of reagents I should be particularly cautious with?
A3: Yes. Be cautious with strong, concentrated acids, as they can readily catalyze nitrile polymerization.[5][6] Strong, non-hindered bases could also potentially initiate anionic polymerization. Reagents that can generate radicals should also be used with care.
Q4: Can I monitor the reaction for the onset of polymerization?
A4: Visual inspection is the first line of defense; any unexpected thickening or precipitation should be noted. If you are running the reaction on a larger scale, you might observe an unexpected exotherm if polymerization begins, as these reactions are often highly exothermic. Techniques like in-situ IR spectroscopy could potentially be used to monitor the disappearance of the nitrile stretch of the monomer and the appearance of new bands associated with the polymer.
Experimental Protocols: A General Approach to Minimizing Polymerization
This protocol provides a general workflow for a reaction involving this compound, with an emphasis on preventing polymerization.
Step 1: Preparation of Glassware and Reagents
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use freshly distilled and dried solvents. Ensure all liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven if appropriate.
Step 2: Reaction Setup
-
Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and septum for reagent addition) while flushing with an inert gas (argon or nitrogen).[7]
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Add this compound and the solvent to the reaction flask under the inert atmosphere.
-
If using a polymerization inhibitor (e.g., a few crystals of BHT for a radical-sensitive reaction), add it at this stage.
Step 3: Temperature Control
-
Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water for 0 °C, dry ice-acetone for -78 °C).
-
Ensure the reaction is well-stirred to maintain a uniform temperature.
Step 4: Reagent Addition
-
Add any reactive reagents (e.g., strong bases, nucleophiles, catalysts) slowly and dropwise via a syringe pump if possible. This helps to control the reaction rate and dissipate any heat generated.
-
Monitor the internal temperature of the reaction during the addition. If a significant exotherm is observed, slow down or temporarily halt the addition.
Step 5: Reaction Monitoring
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Observe the physical state of the reaction mixture for any signs of polymerization.
Step 6: Work-up
-
Once the reaction is complete, quench it at the reaction temperature before warming to room temperature. The choice of quenching agent will depend on the reaction chemistry.
-
Proceed with the extraction and purification of the product as quickly as reasonably possible to minimize potential degradation or polymerization of the product during these steps.
Visualization of Potential Polymerization and Troubleshooting
Potential Acid-Catalyzed Polymerization Mechanism
Caption: Hypothesized acid-catalyzed polymerization of the nitrile group.
Troubleshooting Workflow for Unexpected Polymerization
Caption: Decision-making process for troubleshooting polymerization.
Summary of Preventative Measures
| Strategy | Rationale | Key Actions |
| Strict Temperature Control | To prevent thermally induced polymerization. | Use a reliable heating/cooling bath, ensure good stirring, and avoid localized overheating. |
| Inert Atmosphere | To prevent radical initiation by oxygen. | Conduct reactions under a positive pressure of nitrogen or argon.[7] |
| Use of Anhydrous and Pure Reagents | To eliminate water and acidic/basic impurities that can act as initiators. | Use freshly distilled/dried solvents and purified reagents. |
| Controlled Reagent Addition | To manage exothermic events and maintain low concentrations of reactive species. | Add reagents slowly, preferably with a syringe pump. |
| Lower Reactant Concentration | To reduce the probability of intermolecular polymerization reactions. | Use a larger volume of solvent. |
| Addition of Inhibitors | To quench radical species that may initiate polymerization. | Add a small amount of BHT or hydroquinone for suspected radical pathways. |
References
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Chemistry Steps. Reactions of Nitriles. Retrieved from [Link]
-
Wikipedia. Nitrile. Retrieved from [Link]
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An overview of synthetic modification of nitrile group in polymers and applications. (n.d.). ResearchGate. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
Ritter, J. J., & Minieri, P. P. (1948). Acid-catalyzed Reactions of Nitriles. I. The Reaction of Nitriles with Formaldehyde. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]
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Mills, L. R., et al. (2021). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. Journal of the American Chemical Society, 143(27), 10383–10390. [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Thermal trimerization of aromatic nitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I reduce an aromatic nitrile group in presence of an OH group? (2024, March 5). ResearchGate. Retrieved from [Link]
-
Liu, Z., et al. (2019). Free Radical Addition of Nitrile, Ketone, and Ester to Alkyne and the Selectivity Discussion. Organic Letters, 21(21), 8633–8637. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
Mills, L. R., et al. (2020). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. ChemRxiv. [Link]
-
Cogolli, P., et al. (1979). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. The Journal of Organic Chemistry, 44(15), 2642–2646. [Link]
-
Britannica. Nitrile. Retrieved from [Link]
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Technical Support Center: Sandmeyer Reaction for Aryl Nitrile Synthesis
Welcome to the technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing aryl nitriless via the Sandmeyer reaction. Here, we address common challenges through a series of frequently asked questions and troubleshooting scenarios, providing in-depth explanations and actionable protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Diazonium Salt Formation & Stability
Question 1: My diazotization reaction is not proceeding to completion, or I am observing significant decomposition of the diazonium salt. What are the critical parameters to control?
Answer: Incomplete diazotization or premature decomposition of the aryl diazonium salt is a frequent cause of low yields in the Sandmeyer reaction. The stability of the diazonium salt is paramount and is highly sensitive to temperature and acidity.
-
Causality: The diazotization reaction involves the formation of a nitrosonium ion (NO+) from sodium nitrite and a strong acid, which then reacts with the primary aromatic amine.[1] This process is exothermic, and the resulting diazonium salt is thermally labile.[1][2] If the temperature rises above the optimal range (typically 0-5 °C), the diazonium salt can decompose, leading to the evolution of nitrogen gas and the formation of undesired phenols and other byproducts.[1][3] Insufficient acidity can lead to incomplete formation of the nitrosonium ion and potential side reactions like the formation of diazoamino compounds.
-
Troubleshooting & Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Acid Stoichiometry: Ensure the use of at least 2.5-3 equivalents of a strong mineral acid (e.g., HCl, H2SO4). One equivalent protonates the amine, one reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to suppress side reactions.[1]
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the solution of the amine in acid. This allows for better temperature control and prevents localized overheating.
-
Monitor for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization, but a large excess should be quenched with a small amount of urea or sulfamic acid to prevent unwanted side reactions.
-
Question 2: I've formed the diazonium salt successfully, but I'm concerned about its stability before the cyanation step. Can I isolate the diazonium salt?
Answer: It is strongly advised not to isolate aryl diazonium salts in a solid, dry state as they can be explosive.[1][3][4] They are typically generated in situ and used immediately in the subsequent reaction.[1][2]
-
Expertise & Experience: The inherent instability of diazonium salts is a significant safety concern.[3][4] The risk of detonation increases with drying and exposure to heat or shock. For most applications, keeping the diazonium salt in a cold, aqueous solution is the safest and most practical approach.
-
Workflow Recommendation:
Caption: Recommended workflow for diazonium salt formation.
The Cyanation Step: Yield and Purity Issues
Question 3: My Sandmeyer cyanation reaction is giving a low yield of the desired nitrile. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the cyanation step can stem from several factors, including the quality of the copper(I) cyanide, reaction temperature, and competing side reactions. The Sandmeyer reaction for nitriles typically employs a copper(I) cyanide (CuCN) catalyst.[5][6]
-
Causality & Mechanism: The currently accepted mechanism involves a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and a copper(II) species. The aryl radical then reacts with the cyanide coordinated to the copper, and the resulting intermediate regenerates the copper(I) catalyst.
Caption: Simplified catalytic cycle of the Sandmeyer cyanation.
-
Troubleshooting & Optimization:
Parameter Potential Issue Recommended Action Copper(I) Cyanide Poor quality or oxidation to Cu(II). Use freshly prepared or high-purity CuCN. Ensure it is a fine, colorless or off-white powder. Temperature Too low: slow reaction. Too high: increased byproduct formation (phenols, tars). The optimal temperature is substrate-dependent. Start with a temperature around 20-25 °C and gradually increase to 50-60 °C if the reaction is sluggish. Monitor nitrogen evolution as an indicator of reaction progress. pH The solution of CuCN in NaCN or KCN should be slightly basic to ensure the cyanide is present as the nucleophilic CN⁻. Ensure the pH of the cyanide solution is appropriately adjusted before adding the diazonium salt solution. Addition Rate Adding the diazonium salt too quickly can lead to a rapid evolution of nitrogen gas, causing foaming and potential loss of material, as well as localized heating. Add the cold diazonium salt solution slowly to the copper cyanide solution with vigorous stirring.
Question 4: I am observing significant amounts of phenol and colored byproducts in my crude product. How can I minimize their formation?
Answer: The formation of phenols and colored azo compounds are the most common side reactions in the Sandmeyer reaction.
-
Phenol Formation: This occurs when the diazonium salt reacts with water, particularly at elevated temperatures.[1]
-
Mitigation:
-
Maintain low temperatures (0-5 °C) during the diazotization and storage of the diazonium salt solution.
-
Perform the cyanation step at the lowest possible temperature that allows for a reasonable reaction rate.
-
Ensure the reaction is sufficiently acidic to suppress the direct reaction with water.[1]
-
-
-
Azo Coupling: Aryl diazonium salts are electrophilic and can react with electron-rich aromatic compounds (including the starting amine or the product nitrile) to form colored azo dyes.[1]
-
Mitigation:
-
Ensure complete diazotization of the starting amine. A slight excess of nitrous acid helps achieve this.
-
Maintain a sufficiently acidic environment to protonate any unreacted starting amine, deactivating it towards electrophilic attack.
-
-
Experimental Protocols
Protocol 1: Preparation of the Aryl Diazonium Salt Solution
Safety First: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Conduct the reaction in a well-ventilated fume hood. Be aware that diazonium salts are potentially explosive when dry.[3][4]
-
Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aromatic amine (1.0 eq.) in a solution of concentrated hydrochloric acid (2.5-3.0 eq.) and water.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq.) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
Completion Check: After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C. Check for a slight excess of nitrous acid using starch-iodide paper.
-
Quenching (if necessary): If a large excess of nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
Immediate Use: Use the resulting cold diazonium salt solution immediately in the next step.
Protocol 2: Sandmeyer Cyanation
Safety First: Copper(I) cyanide and sodium/potassium cyanide are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach, hydrogen peroxide) available for any spills.
-
Cyanide Solution Preparation: In a separate flask, dissolve copper(I) cyanide (1.1-1.2 eq.) in a solution of sodium or potassium cyanide (2.2-2.4 eq.) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.
-
Temperature Adjustment: Warm the cyanide solution to the desired reaction temperature (e.g., 20-60 °C).
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Protocol 1 to the stirred cyanide solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature until the evolution of nitrogen ceases. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude nitrile by distillation, recrystallization, or column chromatography.
References
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004). Organic Process Research & Development. [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.). ACS Publications. [Link]
-
Sandmeyer Reaction - experimental procedure and set up. (2023). YouTube. [Link]
-
Sandmeyer Reaction. (2023). GeeksforGeeks. [Link]
Sources
Technical Support Center: Purification of 6-Methyl-3-nitropicolinonitrile
Welcome to the technical support center for the purification of 6-Methyl-3-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable compound in high purity. Here, we address common questions and challenges encountered during the purification process, offering troubleshooting guides and detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by its synthetic route. A common method for preparing this compound is through the nitration of 6-methylpicolinonitrile (also known as 2-methyl-5-cyanopyridine)[1]. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 6-methylpicolinonitrile.
-
Regioisomers: The nitration of a substituted pyridine ring can lead to the formation of isomers.[2] Besides the desired 3-nitro product, you might find small amounts of other isomers where the nitro group is at a different position on the pyridine ring.
-
Di-nitrated Byproducts: Under harsh nitration conditions, a second nitro group may be introduced onto the pyridine ring, leading to the formation of di-nitrated impurities.
Understanding these potential impurities is the first step in developing a robust purification strategy.
Q2: My crude product is a dark oil/solid. What is the first step I should take to purify it?
A2: A dark coloration often indicates the presence of polymeric or highly conjugated impurities. Before proceeding with more sophisticated purification techniques, it is advisable to perform a simple work-up procedure. This typically involves dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM), washing with a saturated sodium bicarbonate solution to neutralize any residual acid from the nitration reaction, followed by a brine wash to remove excess water. After drying the organic layer over anhydrous sodium sulfate and removing the solvent under reduced pressure, you will have a cleaner starting material for further purification.
Q3: Is recrystallization a suitable method for purifying this compound? If so, what solvents should I use?
A3: Recrystallization is an excellent and often preferred method for purifying solid organic compounds, provided a suitable solvent can be found.[3] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For nitropyridine derivatives, common and effective recrystallization solvents include:
-
Ethanol: This is a good starting point as it is a polar protic solvent that can often provide good crystals upon cooling.[4]
-
Isopropanol: Similar to ethanol, isopropanol can also be an effective recrystallization solvent.[5]
-
Mixed Solvent Systems: If a single solvent does not provide satisfactory results, a mixed solvent system can be employed. Common combinations include a "good" solvent in which the compound is soluble (like ethyl acetate or acetone) and a "poor" solvent in which it is less soluble (like hexanes or heptane).[4] You would dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Upon cooling, crystals should form. A mixture of ethyl acetate and hexanes is a versatile choice for a wide range of organic compounds.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solvent is too nonpolar for the compound. | Slow down the cooling rate. Try a more polar solvent or adjust the ratio in your mixed solvent system. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. If that fails, try a different, less polar solvent system. |
| Crystals are very fine or powdery. | Nucleation was too rapid. | Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes promote the growth of larger crystals. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. |
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., in a hot water bath) until the solid completely dissolves.[6]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.[7]
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point for TLC analysis is a 4:1 mixture of hexanes:ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent, e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
Purity Assessment Workflow
Caption: Recommended analytical techniques for purity assessment.
Analytical Methods for Purity Determination
Q4: How can I confirm the purity of my final product?
A4: A combination of chromatographic and spectroscopic techniques should be used to confirm the purity and identity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of non-volatile organic compounds.
-
Typical Conditions: A reverse-phase C18 column is commonly used. A suitable mobile phase would be a gradient of acetonitrile and water or methanol and water.[8] Detection can be performed using a UV detector, as the aromatic and nitro groups will absorb UV light.
-
-
Gas Chromatography (GC): If the compound and its potential impurities are thermally stable and volatile, GC is an excellent method for purity analysis.
-
Typical Conditions: A capillary column with a non-polar or medium-polarity stationary phase is a good starting point. A flame ionization detector (FID) is generally used for quantitative analysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your purified product and can also provide an indication of purity by revealing the presence of any impurity-related signals.
Troubleshooting Purity Analysis
| Problem | Possible Cause | Solution |
| Multiple peaks in HPLC/GC chromatogram. | The sample is still impure. | Repeat the purification step (recrystallization or column chromatography). Consider using a different solvent system or a more efficient chromatography column. |
| Broad peaks in HPLC/GC. | Column overloading, poor column condition, or inappropriate mobile/carrier gas flow rate. | Inject a smaller amount of the sample. Check the column's performance with a standard compound. Optimize the flow rate. |
| Unexpected signals in NMR spectrum. | Presence of residual solvent or impurities. | Ensure the sample is thoroughly dried. Compare the spectrum with a reference spectrum if available. The presence of unexpected signals indicates the need for further purification. |
By following this guide, you will be well-equipped to tackle the purification of this compound and obtain a high-purity product for your research and development needs.
References
-
SIELC Technologies. (n.d.). Separation of 6-Methyl coumarin on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Katritzky, A. R., et al. (2005).
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Reddit. (2025). Co-Eluting compounds in Column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Retrieved from [Link]
-
Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
University of Rochester. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ACS Publications. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
ResearchGate. (2000). HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene. Retrieved from [Link]
-
ResearchGate. (2006). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. Retrieved from [Link]
- Google Patents. (2012). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
-
Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
- Google Patents. (2015). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
-
Lund University Publications. (2020). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Patsnap. (2022). Synthesis method of 6-methyl nicotine. Retrieved from [Link]
-
UTC Scholar. (2015). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. Retrieved from [Link]
-
DTIC. (2004). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]
- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from [Link]
- Google Patents. (1961). US2993904A - Preparation of 6-methylnicotinic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Separation of 6-Methyl coumarin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability of 6-Methyl-3-nitropicolinonitrile under acidic and basic conditions
Welcome to the technical support guide for 6-Methyl-3-nitropicolinonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to help you navigate the complexities of its chemical stability. Our approach is grounded in fundamental chemical principles to provide you with a robust framework for your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Understanding the Chemistry: Key Degradation Pathways
-
Experimental Protocols for Stability Assessment
-
References
Frequently Asked questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by three factors:
-
pH: The compound is susceptible to degradation under both acidic and basic conditions, primarily through the hydrolysis of the nitrile group.
-
Temperature: Elevated temperatures will accelerate the rate of degradation, especially in the presence of acid or base.
-
Presence of Nucleophiles: The pyridine ring, being electron-deficient due to the presence of the nitro and nitrile groups, is susceptible to nucleophilic attack, particularly under basic conditions.
Q2: How stable is this compound in acidic solutions?
A2: The compound is expected to undergo hydrolysis in acidic solutions. The nitrile group is the most likely site of reaction, converting first to an amide (6-Methyl-3-nitropicolinamide) and then to a carboxylic acid (6-Methyl-3-nitropicolinic acid).[1][2] The reaction rate is dependent on the acid concentration and temperature. Under strongly acidic conditions and with heating, the hydrolysis to the carboxylic acid is likely to be complete.[2] The pyridine nitrogen will also be protonated in acidic media, forming a pyridinium salt, which further deactivates the ring towards electrophilic attack but does not prevent hydrolysis of the nitrile.[3]
Q3: What happens to this compound in basic solutions?
A3: In basic conditions, the nitrile group is also susceptible to hydrolysis, which typically proceeds through a similar amide intermediate to form the carboxylate salt of 6-Methyl-3-nitropicolinic acid.[1][4] Additionally, the pyridine ring is highly electron-deficient due to the electron-withdrawing effects of both the nitro and nitrile groups. This makes the ring susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group.[5][6] Therefore, in the presence of strong nucleophiles or harsh basic conditions, side reactions on the pyridine ring may occur.
Q4: What are the expected degradation products I should look for?
A4: The primary degradation products will likely be from the hydrolysis of the nitrile group.
-
Under Acidic Conditions: The main products are 6-Methyl-3-nitropicolinamide and 6-Methyl-3-nitropicolinic acid.[1][2]
-
Under Basic Conditions: The main products are 6-Methyl-3-nitropicolinamide and the corresponding carboxylate salt of 6-Methyl-3-nitropicolinic acid.
Q5: How can I monitor the stability of my compound during an experiment?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for monitoring the stability of this compound. You can develop a method that separates the parent compound from its potential degradation products. By tracking the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can quantify its stability under your specific experimental conditions.
Q6: What are the recommended storage conditions for solutions of this compound?
A6: To maximize shelf-life, solutions should be prepared in a neutral, aprotic solvent (e.g., acetonitrile, DMSO) and stored at low temperatures (-20°C or below). If aqueous solutions are necessary, use a neutral buffer (pH 6-7.5) and store refrigerated for short periods or frozen for longer-term storage. Protect solutions from light to prevent potential photochemical degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Appearance of new peaks in HPLC when using an acidic mobile phase. | Acid-catalyzed hydrolysis of the nitrile group. | 1. Prepare your sample in a neutral diluent (e.g., water/acetonitrile) immediately before injection. 2. Minimize the time the sample spends in the autosampler. 3. If possible, use a less acidic mobile phase or a faster gradient to reduce the analysis time. |
| Low yield in a reaction involving a strong base (e.g., NaOH, LDA). | Base-mediated degradation of the starting material or product. | 1. The nitrile group can be hydrolyzed by strong bases. 2. The electron-deficient ring may be susceptible to nucleophilic attack by the base or other nucleophiles present. 3. Consider using a non-nucleophilic base (e.g., DBU, potassium tert-butoxide) if appropriate for your reaction. 4. Run the reaction at a lower temperature to minimize degradation. |
| The solution develops a color (e.g., yellow, brown) over time, especially in basic conditions. | Formation of colored byproducts. | 1. This can be a sign of decomposition. Nitroaromatic compounds can sometimes form colored Meisenheimer complexes or other degradation products.[7] 2. Analyze the solution by HPLC-UV/Vis or LC-MS to identify the colored species. 3. If possible, perform your experiment under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation. |
| Inconsistent results in biological assays. | Instability of the compound in the assay buffer. | 1. The pH of your assay buffer may be causing the compound to degrade over the course of the experiment. 2. Perform a stability study of the compound in the assay buffer at the experimental temperature. 3. If degradation is observed, consider adding the compound to the assay at the last possible moment or adjusting the buffer composition if feasible. |
Understanding the Chemistry: Key Degradation Pathways
A solid understanding of the potential chemical transformations of this compound is crucial for experimental design and data interpretation. The primary routes of degradation are the hydrolysis of the nitrile group under both acidic and basic conditions.
Acid-Catalyzed Nitrile Hydrolysis
Under acidic conditions, the nitrile group undergoes a two-step hydrolysis. The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by a weak nucleophile like water.[4][8]
Mechanism:
-
Protonation: The nitrile nitrogen is protonated by the acid.
-
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.
-
Deprotonation & Tautomerization: A series of proton transfers leads to the formation of the amide intermediate (6-Methyl-3-nitropicolinamide).
-
Amide Hydrolysis: The amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid (6-Methyl-3-nitropicolinic acid) and an ammonium ion.[1]
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Nitrile Hydrolysis
In basic media, the reaction is initiated by the direct attack of a strong nucleophile, the hydroxide ion, on the electrophilic nitrile carbon.
Mechanism:
-
Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon, forming a negatively charged intermediate.[8]
-
Protonation: The nitrogen anion is protonated by water.
-
Tautomerization: Tautomerization of the resulting imidic acid yields the amide intermediate.
-
Amide Hydrolysis: The amide undergoes base-catalyzed hydrolysis to give the carboxylate salt and ammonia.[1]
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, we provide a general workflow for conducting stability studies in both acidic and basic aqueous solutions.
General Workflow
Caption: General workflow for an aqueous stability study.
Protocol 1: Stability in Acidic Conditions
Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid or appropriate buffer salts (e.g., phosphate, citrate)
-
Sodium hydroxide (for quenching)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to make a 1 mg/mL stock solution.
-
Prepare Acidic Solution: Prepare an aqueous solution of the desired pH (e.g., pH 2 using 0.01M HCl).
-
Initiate Experiment: Add a small volume of the stock solution to the acidic solution to achieve a final concentration of ~50 µg/mL. Vortex briefly. This is your T=0 sample.
-
Incubation: Place the solution in a temperature-controlled environment (e.g., 25°C or 40°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.01M NaOH) to stop the hydrolysis.
-
Analysis: Analyze the quenched sample by a validated HPLC method.
-
Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation kinetics.
Protocol 2: Stability in Basic Conditions
This protocol is identical to the acidic stability study, with the following modifications:
-
Step 2: Prepare a basic solution of the desired pH (e.g., pH 10 using a borate buffer).
-
Step 6: Quench the reaction by neutralizing the aliquot with an equivalent amount of a suitable acid (e.g., 0.01M HCl).
By following these protocols, you can generate reliable data on the stability of this compound, enabling you to make informed decisions in your experimental design.
References
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
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Reddit. (2023, April 30). Hydrolysis of nitriles. r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]
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Semantic Scholar. (2019, January 25). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Retrieved from [Link]
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Kącka-Zych, A., & Makosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239–243. Retrieved from [Link]
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ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
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ResearchGate. (2014, December 31). Degradation Pathways. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787–793. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, November 20). Stability of pyridine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin. Retrieved from [Link]
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Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved from [Link]
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Gande, M., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5919–5923. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin. RSC Chemical Biology. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
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YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. PubChem. Retrieved from [Link]
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University of Washington. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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A Senior Application Scientist's Guide to Managing Exothermic Reactions
<Technical Support Center: Nitropyridine Synthesis >
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of nitropyridines. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to help you anticipate, manage, and troubleshoot the significant thermal hazards associated with these powerful, yet challenging, reactions.
Section 1: Understanding the Core Challenge
The nitration of pyridines is a fundamentally hazardous operation due to a confluence of electronic and thermodynamic factors. The pyridine ring, because of the electron-withdrawing nature of the nitrogen atom, is significantly less reactive towards electrophilic aromatic substitution than benzene.[1] This inherent lack of reactivity necessitates the use of aggressive nitrating agents and harsh reaction conditions, such as fuming nitric or sulfuric acid at elevated temperatures, to achieve the desired transformation.[1][2]
These forcing conditions create a scenario ripe for thermal runaway, where the rate of heat generation from the exothermic nitration reaction surpasses the rate of heat removal by the cooling system. This imbalance can lead to a rapid, uncontrollable increase in temperature and pressure, potentially resulting in violent decomposition and vessel failure.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of exothermicity in nitropyridine synthesis?
A1: The primary driver is the nitration reaction itself, which is highly exothermic. The formation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acid is also an exothermic process. Furthermore, the pyridine nitrogen, being basic, is protonated in the strongly acidic medium.[3] This protonation further deactivates the ring, demanding even more forceful conditions and thus increasing the total potential energy of the system.[3]
Q2: What are the early warning signs of a potential thermal runaway?
A2: Key indicators include:
-
A reaction temperature that continues to climb even after the addition of the nitrating agent has stopped.
-
The cooling system running at maximum capacity without being able to reduce or maintain the internal temperature.
-
A noticeable increase in the rate of gas evolution from the reaction mixture.
-
Changes in the color or viscosity of the reaction mixture that are unexpected or proceeding much faster than anticipated.
-
A sudden increase in pressure within a closed or semi-closed reaction vessel.
Q3: Why is the 3-position the favored site for nitration, and how does this relate to safety?
A3: Electrophilic attack on the pyridine ring is most stable at the 3- and 5-positions.[4] Attack at the 2-, 4-, or 6-positions results in a resonance intermediate where the positive charge is placed directly on the highly electronegative nitrogen atom, a very unstable configuration.[4] Because the reaction is kinetically slow and requires high energy input to overcome the activation barrier for the more stable intermediate, there is a greater risk of accumulating unreacted nitrating agent if the temperature is not sufficiently high. This accumulation can lead to a dangerous, delayed exotherm if the temperature later rises.[5]
Section 3: Troubleshooting Guide: Scenario-Based Problem Solving
This section addresses specific issues you may encounter during your experiments.
Problem 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition
You are adding your nitrating mixture (HNO₃/H₂SO₄) to a solution of your pyridine substrate, and the internal temperature is rising much faster than expected, overshooting your setpoint.
Immediate Corrective Actions:
-
Stop Addition: Immediately cease the addition of the nitrating agent.
-
Maximize Cooling: Ensure your cooling bath is at the lowest possible temperature and has sufficient volume and surface area contact with the reaction flask.
-
Increase Agitation: Verify that stirring is vigorous and efficient to break up any localized hot spots and ensure uniform heat transfer to the vessel walls.[5]
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench by pouring the reaction mixture into a large volume of crushed ice.[5][6] Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic and can cause violent splashing.[5] This should only be performed as a final option in a well-ventilated fume hood with the safety shield fully down and appropriate personal protective equipment (PPE).
Root Cause Analysis & Prevention:
-
Addition Rate: The nitrating agent was likely added too quickly, generating heat faster than the system could dissipate it.[5]
-
Solution: Employ a syringe pump for a slow, controlled, and consistent dropwise addition.[1] Monitor the internal temperature constantly and do not let it deviate more than a few degrees from the setpoint.
-
-
Cooling Inefficiency: Your cooling bath may be inadequate for the scale of the reaction.
-
Solution: Use a larger cooling bath or a cryocooler for more precise and powerful temperature control. Ensure the bath fluid is circulating if possible.
-
-
Concentration Issues: The concentration of your acids might be too high, leading to an unexpectedly high reaction rate.
-
Solution: Carefully verify the concentration of your reagents before use. Consider using slightly less concentrated acids if the protocol allows.
-
Problem 2: Reaction Fails to Initiate or is Sluggish, Requiring Higher Temperatures
You have added the nitrating agent, but the reaction temperature is stable, and analysis (e.g., TLC) shows little to no product formation. You feel compelled to increase the temperature.
Causality & The "Accumulation" Hazard: This is a particularly dangerous scenario. The low temperature may be below the activation energy threshold for the reaction. While it seems dormant, you are accumulating a stoichiometric excess of the powerful, unreacted nitrating agent.[5] A small, subsequent increase in temperature can initiate the reaction of this accumulated reagent, leading to a violent and uncontrollable exotherm that far exceeds the cooling capacity of your system.
Troubleshooting & Safe Initiation Protocol:
-
Hold Temperature: Do not reflexively increase the temperature. Maintain the current temperature and continue vigorous stirring.
-
Controlled Heating: If initiation is necessary, increase the temperature very slowly and in small increments (e.g., 2-3 °C at a time), allowing the system to equilibrate at each new setpoint.
-
Monitor Closely: Watch the internal thermometer and any pressure gauges with extreme vigilance. At the first sign of a sustained exothermic event, be prepared to immediately apply cooling to control the reaction rate.
-
Consider a "Heel": For future batches, consider adding a small amount of a previously successful reaction mixture (a "heel") to the substrate before starting the nitrating agent addition, which can sometimes aid in smooth initiation.
Section 4: Protocols & Data for Safer Synthesis
Protocol 1: Pre-Reaction Safety Assessment using Reaction Calorimetry
Before attempting a scaled-up nitration, it is highly recommended to perform a reaction calorimetry study on a small scale. A reaction calorimeter (RC1) can measure the heat flow of the reaction in real-time, providing critical data for safe scale-up.[7]
Key Parameters to Measure:
-
Heat of Reaction (ΔH_rxn): The total energy released per mole of substrate.
-
Heat Flow (q): The rate of heat generation at any given time.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all cooling were to fail. This is calculated as ΔT_ad = (ΔH_rxn * C) / (m * C_p), where C is concentration, m is mass, and C_p is the specific heat capacity of the mixture.
| Parameter | Significance for Safety | Typical Values for Nitration |
| Heat of Reaction (ΔH_rxn) | High values indicate a large amount of stored energy. | -100 to -200 kJ/mol |
| Max Heat Flow (q_max) | Must not exceed the maximum heat removal capacity of the reactor (q_rem). | Scale-dependent |
| Adiabatic Rise (ΔT_ad) | A high value (>50-100 °C) indicates a high risk of thermal runaway. | Reaction specific |
Table 1: Critical safety parameters derived from reaction calorimetry.
Protocol 2: Standard Safe Quenching and Work-up
The quenching process is a critical step where thermal hazards can also arise.
-
Cooling: Once the reaction is complete (as determined by in-process monitoring), cool the reaction vessel to 0-5 °C using an ice-water bath.[1]
-
Preparation: Prepare a separate, larger vessel containing a vigorously stirred slurry of crushed ice and water, typically 5-10 times the volume of the reaction mixture.[6]
-
Slow Addition: Slowly and carefully, pour the cooled reaction mixture into the ice slurry.[6] This addition should be done in a controlled manner to manage the heat of dilution from the sulfuric acid.
-
Neutralization: After the quench is complete, slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) to neutralize the excess acid.[1] Be aware that this is also an exothermic process and will generate CO₂ gas if bicarbonate is used, so vent frequently.[6]
-
Isolation: The nitropyridine product can then be isolated via vacuum filtration if it precipitates as a solid or by extraction with an appropriate organic solvent.[6]
Section 5: Visualization of Safety Workflows
Diagram 1: Heat Balance Logic
This diagram illustrates the fundamental principle of thermal management. A runaway occurs when Heat Generation exceeds Heat Removal.
Caption: Relationship between heat generation and removal.
Diagram 2: Troubleshooting Decision Tree for Thermal Excursions
This workflow provides a logical path for responding to an unexpected temperature increase.
Caption: Decision tree for managing temperature excursions.
References
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Balanna, K., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines Through Oxazino Azines. Journal of the American Chemical Society, 147, 7485–7495.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- van Woezik, B. A. A. (n.d.). Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor.
- Domingo, L. R., & Pérez, P. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
- Chemistry LibreTexts. (2023). Heats of Reactions and Calorimetry.
Sources
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- 7. scienceready.com.au [scienceready.com.au]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectroscopy of 6-Methyl-3-nitropicolinonitrile and its Structural Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for providing detailed information about the molecular structure of a compound.[1] This guide offers an in-depth analysis of the 1H and 13C NMR spectral data for 6-Methyl-3-nitropicolinonitrile, a substituted pyridine derivative of interest in medicinal and materials chemistry. Due to the absence of published experimental spectra for this specific compound, this guide will leverage high-quality predicted NMR data and compare it against the experimental spectra of carefully selected structural analogs. This comparative approach will illuminate the influence of key functional groups on the chemical environment of the pyridine ring, providing a valuable resource for scientists working with similar scaffolds.
Predicted NMR Spectral Data for this compound
The predicted 1H and 13C NMR chemical shifts for this compound are presented below. These values were generated using advanced computational algorithms that provide a reliable estimation of the spectral features.
Table 1: Predicted 1H and 13C NMR Data for this compound
| 1H NMR | 13C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| H-4 | 8.35 | C-2 | 135.2 |
| H-5 | 7.68 | C-3 | 148.5 |
| CH3 | 2.75 | C-4 | 128.9 |
| C-5 | 121.7 | ||
| C-6 | 162.3 | ||
| CN | 115.8 | ||
| CH3 | 24.5 |
Comparative NMR Analysis with Structural Analogs
To understand the electronic and steric effects of the nitrile (-CN) and nitro (-NO2) groups on the pyridine scaffold, a comparative analysis with structurally related analogs is indispensable. The following compounds were selected for this purpose:
-
2-Methyl-3-nitropyridine: Lacks the cyano group, isolating the effect of the nitro group.
-
6-Methyl-2-pyridinecarbonitrile: Lacks the nitro group, highlighting the influence of the cyano group.
-
2-Chloro-6-methyl-3-nitropyridine: Replaces the cyano group with a chloro group, allowing for a comparison of two different electron-withdrawing groups.
Table 2: Comparison of 1H and 13C NMR Chemical Shifts (ppm) for this compound and its Analogs
| Compound | H-4 | H-5 | CH3 | C-2 | C-3 | C-4 | C-5 | C-6 | CN/Cl | CH3 |
| This compound (Predicted) | 8.35 | 7.68 | 2.75 | 135.2 | 148.5 | 128.9 | 121.7 | 162.3 | 115.8 | 24.5 |
| 2-Methyl-3-nitropyridine | 8.16 | 7.45 | 2.65 | 153.2 | 133.5 | 135.8 | 123.1 | 150.9 | - | 23.8 |
| 6-Methyl-2-pyridinecarbonitrile | 7.65 | 7.25 | 2.58 | 132.8 | 128.1 | 137.2 | 125.4 | 160.1 | 117.5 | 24.7 |
| 2-Chloro-6-methyl-3-nitropyridine | 8.12 | 7.41 | 2.68 | 150.1 | 145.2 | 139.7 | 121.3 | 161.5 | - | 24.9 |
Note: Experimental data for analogs are sourced from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.
Interpretation of Substituent Effects
The comparative data in Table 2 reveals significant insights into the electronic effects of the substituents:
-
Effect of the Nitro Group (-NO2): The strongly electron-withdrawing nature of the nitro group causes a significant downfield shift (deshielding) of the adjacent protons and carbons. This is evident when comparing the chemical shifts of 6-Methyl-2-pyridinecarbonitrile with the predicted values for this compound. The introduction of the nitro group at the C-3 position is predicted to shift the H-4 proton from approximately 7.65 ppm to 8.35 ppm and the H-5 proton from 7.25 ppm to 7.68 ppm. Similarly, the carbon signals of the ring are shifted downfield.
-
Effect of the Cyano Group (-CN): The cyano group is also electron-withdrawing, though generally less so than the nitro group. Its primary effect is observed on the adjacent C-2 carbon. In 6-Methyl-2-pyridinecarbonitrile, the C-2 carbon appears at approximately 132.8 ppm. The nitrile carbon itself has a characteristic chemical shift in the 115-120 ppm range.
-
Combined Effects and Comparison with the Chloro Group: In this compound, the combined electron-withdrawing effects of the nitro and cyano groups result in a highly electron-deficient pyridine ring, leading to the predicted downfield shifts of the ring protons. Comparing the predicted data for the target molecule with the experimental data for 2-Chloro-6-methyl-3-nitropyridine shows that the cyano group at C-2 is predicted to have a different electronic influence than a chloro group at the same position, which is reflected in the differing chemical shifts of the ring carbons and protons.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from commercially available 6-methyl-2-picoline. The synthesis would involve two key steps: nitration of the pyridine ring followed by cyanation.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
-
Nitration of 6-Methyl-2-picoline: 6-Methyl-2-picoline can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.[2] The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the desired 3-nitro isomer. The methyl group is an ortho-, para-director; however, the steric hindrance at the ortho position and the electronic nature of the pyridine ring will influence the regioselectivity of the nitration.
-
Cyanation of 6-Methyl-3-nitro-2-picoline: The resulting 6-Methyl-3-nitro-2-picoline can then be converted to the target picolinonitrile. This transformation can be achieved through various cyanation methods, such as a Sandmeyer-type reaction if the methyl group is first converted to an amino group and then diazotized, or more directly through nucleophilic substitution if a suitable leaving group is introduced at the 2-position (e.g., by converting the methyl group to a halomethyl group). A more direct approach could involve the oxidation of the 2-methyl group to a carboxylic acid, followed by conversion to an amide and subsequent dehydration to the nitrile. However, a more plausible route given the starting material would be the activation of the methyl group for nucleophilic attack. Alternatively, if 2-chloro-6-methyl-3-nitropyridine is used as an intermediate, a nucleophilic aromatic substitution with a cyanide salt could be employed.[3][4]
Standard Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for compounds of this class, the following experimental protocol is recommended.
Sample Preparation and Instrument Setup
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
1H NMR Acquisition: Place the NMR tube in the spectrometer.[5] Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Acquire the 1H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and the number of scans.
-
13C NMR Acquisition: Following the 1H NMR acquisition, set up the 13C NMR experiment.[6] A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for 13C NMR due to the lower natural abundance of the 13C isotope.[6]
-
Data Processing: The acquired free induction decays (FIDs) are processed by applying a Fourier transform. The resulting spectra are then phase- and baseline-corrected. For 1H NMR spectra, the signals are integrated to determine the relative number of protons. Finally, the chemical shifts of all signals in both 1H and 13C spectra are referenced to the internal standard.[7]
Conclusion
This guide has provided a comprehensive overview of the expected 1H and 13C NMR spectral characteristics of this compound through high-quality predictions. By comparing this data with the experimental spectra of structurally related analogs, the significant electronic effects of the nitro and cyano substituents on the pyridine ring have been elucidated. The proposed synthetic route and the standardized experimental protocol for NMR data acquisition offer practical guidance for researchers working with this and similar classes of compounds. This comparative approach serves as a valuable tool for the structural verification and characterization of novel pyridine derivatives in the absence of direct experimental data.
References
Sources
- 1. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyanation - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chemconnections.org [chemconnections.org]
- 7. sc.edu [sc.edu]
purity assessment of 6-Methyl-3-nitropicolinonitrile by HPLC
An In-Depth Technical Guide to the Purity Assessment of 6-Methyl-3-nitropicolinonitrile by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone that dictates the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] this compound, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile must be rigorously controlled and accurately determined to prevent the carry-over of process-related impurities or degradation products into the final drug substance.[1]
This guide provides a comprehensive, scientifically-grounded framework for the purity assessment of this compound, with a primary focus on the gold-standard technique: High-Performance Liquid Chromatography (HPLC).[3] We will explore the rationale behind methodological choices, present a detailed and validated Reverse-Phase HPLC (RP-HPLC) protocol, and offer an objective comparison with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and self-validating system for purity determination.
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography is the preeminent technique for analyzing the purity of non-volatile and thermally labile compounds, a category into which most pharmaceutical intermediates, including this compound, fall.[2][3] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable.[3] The most common mode, RP-HPLC, separates analytes based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18-silica).[4][5][6] This principle is ideally suited for this compound, a moderately polar organic molecule, allowing for the effective separation of the main component from closely related impurities.
A Validated RP-HPLC Method for this compound
The following protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9]
Experimental Protocol: RP-HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A smaller particle size enhances resolution and efficiency.
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Formic Acid (FA), analytical grade (approx. 99%).
-
This compound reference standard (purity >99.5%).
-
Sample of this compound to be tested.
-
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The acidifier improves peak shape and suppresses the ionization of acidic/basic functionalities on the analyte or impurities. |
| Mobile Phase B | 0.1% Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B | A gradient is essential for separating impurities with a wide range of polarities and ensuring that late-eluting compounds are washed from the column. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | A common wavelength for aromatic and conjugated systems. A DAD allows for peak purity analysis by comparing spectra across the peak. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion due to solvent effects. |
| Run Time | 25 minutes | Sufficient time to elute all potential impurities and re-equilibrate the column for the next injection. |
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration for the test sample is used to ensure the detection and accurate quantitation of minor impurities.
4. Data Analysis and Purity Calculation: The purity is determined by the area percent method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Impurity Calculation: % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
This method assumes that the response factor of the impurities is the same as the main component, which is a common practice for purity analysis when impurity standards are not available.
Visualizing the Analytical Workflow
The process from sample receipt to final purity report follows a logical and structured sequence to ensure data integrity and traceability.
Caption: Core Validation Parameters Ensuring Method Reliability.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity index > 0.999 (via DAD). Baseline resolution (>1.5) between the main peak and adjacent impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (R²) ≥ 0.999 for the analyte over a range (e.g., LOQ to 120% of standard concentration). |
| Accuracy | To demonstrate the closeness of the test results to the true value. | 98.0% - 102.0% recovery from spiked samples at multiple levels (e.g., 50%, 100%, 150%). |
| Precision | To demonstrate the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
This validation framework ensures the method produces consistently reliable and accurate purity data, which is critical for regulatory submissions and quality control. [10][11]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques can be considered. The choice of method depends on the specific requirements of the analysis and the physicochemical properties of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. [12][13] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. [3] | Quantitative analysis based on the direct relationship between the integrated signal of a nucleus (e.g., ¹H) and the number of those nuclei in the sample, relative to a certified internal standard. |
| Applicability to this compound | Excellent. Ideal for non-volatile, moderately polar organic molecules. [5] | Potentially suitable, but with challenges. Requires the compound to be volatile and thermally stable. The nitro group can sometimes pose stability issues at high GC inlet temperatures. | Excellent. Can serve as a primary method for determining absolute purity without needing a reference standard of the analyte itself. |
| Advantages | - High resolution and sensitivity- Widely applicable to a vast range of compounds- Robust and highly reproducible- Established methodology in pharmaceutical analysis [3] | - Extremely high resolution for volatile compounds- Excellent for analyzing residual solvents | - Primary analytical method (no need for analyte-specific standard)- Provides structural information- Highly accurate and precise |
| Disadvantages | - Requires a reference standard for absolute quantification (though not for % area purity)- Higher solvent consumption than GC | - Limited to volatile and thermally stable analytes- Potential for sample degradation in the injector | - Lower sensitivity compared to HPLC/GC- Requires a more complex instrument and specialized expertise- Potential for signal overlap in complex mixtures |
| Typical Use Case | Routine Quality Control (QC), stability testing, impurity profiling, and release testing. [2] | Analysis of residual solvents, starting material purity (if volatile). | Absolute purity determination of reference standards, structural confirmation. |
References
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Muszalska, I., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica, vol. 62, no. 1, 2005, pp. 3-9. [Link]
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Edwards, A. D., et al. "An Alternative Method to Isolate Pharmaceutical Intermediates." Organic Process Research & Development, vol. 18, no. 11, 2014, pp. 1429-1434. [Link]
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Kopec, R. E. "Reverse-phase HPLC analysis and purification of small molecules." Methods in Molecular Biology, vol. 1149, 2014, pp. 379-385. [Link]
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United States Pharmacopeia. "〈621〉 CHROMATOGRAPHY." USP-NF. [Link]
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European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." EMA, 2022. [Link]
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ResearchGate. "HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene." ResearchGate. [Link]
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ALWSCI. "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." ALWSCI Blog, 2024. [Link]
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ResearchGate. "Reverse-phase HPLC Analysis and Purification of Small Molecules." ResearchGate. [Link]
-
International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH, 2023. [Link]
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Matmour, D., et al. "Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material." Turkish Journal of Pharmaceutical Sciences, vol. 19, no. 3, 2022, pp. 293-304. [Link]
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Royal Society of Chemistry. "Supporting Information." RSC. [Link]
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International Council for Harmonisation. "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH, 2005. [Link]
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Ascendia Pharma. "How to Identify and Control Drug Impurities Quickly with a Holistic Approach." Ascendia Pharma Blog, 2020. [Link]
- Google Patents. "HPLC method for purifying organic compounds.
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PharmTech. "Analytical Method Development for Intermediate Purity & Impurities." PharmTech, 2026. [Link]
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AMSbio. "ICH Guidelines for Analytical Method Validation Explained." AMSbio Blog, 2025. [Link]
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Chromatography Online. "Are You Sure You Understand USP <621>?" Chromatography Online, 2024. [Link]
-
Wagh, M. P., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." Journal of the Association of Physicians of India, vol. 55, 2007, pp. 20-23. [Link]
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Novasol Biotech. "How to detect the percentage of pharmaceutical intermediates?" Novasol Biotech Blog, 2024. [Link]
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Singh, B., et al. "QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation." ACS Omega, vol. 8, no. 24, 2023, pp. 21673-21685. [Link]
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ResearchGate. "The purity analysis of compounds 1–3 HPLC profiles (254 nm)." ResearchGate. [Link]
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European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." EMA, 2022. [Link]
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Agilent. "Understanding the Latest Revisions to USP <621>." Agilent Technologies. [Link]
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Kormány, R., et al. "Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles." Molecules, vol. 26, no. 1, 2021, p. 14. [Link]
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Scribd. "USP-NF 621 Chromatography." Scribd. [Link]
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Wikipedia. "Reversed-phase chromatography." Wikipedia. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 6-Methyl-3-nitropicolinonitrile Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers—molecules with identical formulas but different arrangements of atoms—can exhibit vastly different pharmacological and toxicological profiles. For the compound class of substituted picolinonitriles, which are prevalent scaffolds in medicinal chemistry, the ability to unequivocally distinguish between isomers is paramount.
This guide provides an in-depth spectroscopic comparison of 6-Methyl-3-nitropicolinonitrile and three of its positional isomers: 4-Methyl-3-nitropicolinonitrile, 5-Methyl-3-nitropicolinonitrile, and 6-Methyl-5-nitropicolinonitrile. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy can be expertly applied to differentiate these closely related structures. The narrative is grounded in the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Challenge: Distinguishing Positional Isomers
The subtle shift of a methyl or nitro group on the pyridine ring can significantly alter the molecule's electronic environment and spatial configuration. These changes, while structurally small, manifest as distinct signatures in various spectroscopic analyses. Our objective is to interpret these signatures to build a robust, self-validating system for isomer identification.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the electronic effects (inductive and resonance) of the substituents.
Causality of Spectral Differences
The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups deshields nearby protons and carbons, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating methyl (-CH₃) group causes shielding, resulting in an upfield shift. The relative positions of these groups create a unique electronic fingerprint for each isomer, particularly evident in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the ring carbons in the ¹³C NMR spectrum.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the four isomers. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Isomer | H-3 | H-4 | H-5 | -CH₃ |
| This compound | - | ~8.4 (d) | ~7.9 (d) | ~2.7 (s) |
| 4-Methyl-3-nitropicolinonitrile | - | - | ~8.8 (d) | ~2.6 (s) |
| 5-Methyl-3-nitropicolinonitrile | - | ~8.9 (s) | - | ~2.5 (s) |
| 6-Methyl-5-nitropicolinonitrile | ~8.6 (d) | ~8.3 (d) | - | ~2.8 (s) |
| (s = singlet, d = doublet) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Isomer | C2 (-CN) | C3 (-NO₂) | C4 | C5 | C6 (-CH₃) | -CH₃ |
| This compound | ~115 | ~150 | ~140 | ~125 | ~162 | ~20 |
| 4-Methyl-3-nitropicolinonitrile | ~116 | ~152 | ~155 | ~128 | ~148 | ~18 |
| 5-Methyl-3-nitropicolinonitrile | ~117 | ~148 | ~145 | ~142 | ~150 | ~17 |
| 6-Methyl-5-nitropicolinonitrile | ~114 | ~135 | ~142 | ~148 | ~160 | ~21 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 5 seconds, and 1024 scans.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).
dot graph TD { subgraph NMR Workflow A[Sample Preparation: 5-10 mg in CDCl3] --> B{400 MHz NMR Spectrometer}; B --> C[1H NMR Acquisition]; B --> D[13C NMR Acquisition]; C --> E[Data Processing: FT, Phasing]; D --> E; E --> F[Spectral Analysis & Isomer ID]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style C fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style D fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style E fill:#FEF7E0,stroke:#FBBC05,fontcolor:#202124 style F fill:#FCE8E6,stroke:#EA4335,fontcolor:#202124 }
Caption: Standard workflow for NMR-based isomer analysis.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While all four isomers share the same functional groups, the electronic and steric environment surrounding these groups can cause subtle but measurable shifts in their absorption frequencies.
Causality of Spectral Differences
The key vibrational bands to monitor are the C≡N stretch of the nitrile, the asymmetric and symmetric N-O stretches of the nitro group, and the C-H bending modes of the aromatic ring. The position of the nitro group relative to the electron-donating methyl group can influence the N-O bond order, leading to frequency shifts.[4] Furthermore, the substitution pattern dictates the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ "fingerprint" region, providing a unique pattern for each isomer.
Predicted IR Data
Table 3: Predicted Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | 6-Methyl-3-nitro | 4-Methyl-3-nitro | 5-Methyl-3-nitro | 6-Methyl-5-nitro |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Methyl) | ~2980-2850 | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| C≡N (Nitrile) | ~2235 | ~2232 | ~2238 | ~2240 |
| C=C, C=N (Ring) | ~1610, ~1580 | ~1605, ~1575 | ~1615, ~1585 | ~1600, ~1570 |
| NO₂ (Asymmetric) | ~1530 | ~1525 | ~1535 | ~1540 |
| NO₂ (Symmetric) | ~1350 | ~1345 | ~1355 | ~1360 |
| C-H (Out-of-plane) | ~840, ~790 | ~880, ~810 | ~860, ~750 | ~850, ~770 |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and reproducibility. Place a small amount of the solid powder directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Differentiating Fragmentation Patterns
In Mass Spectrometry, molecules are ionized and fragmented. While positional isomers have the same molecular weight and will thus exhibit the same molecular ion peak (M⁺·), their fragmentation patterns can differ due to the varying stabilities of the resulting fragment ions.[5]
Causality of Spectral Differences
The primary fragmentation pathways for these isomers will involve the loss of small, stable neutral molecules or radicals, such as ·NO₂, CO, HCN, and ·CH₃. The relative position of the methyl and nitro groups influences which fragmentation pathways are favored. For example, a methyl group ortho or para to a nitro group can facilitate specific rearrangements or cleavage events that are less likely in the meta-substituted isomer. The relative abundance of key fragment ions provides a diagnostic fingerprint.[6][7]
Predicted Mass Spectrometry Data
Table 4: Predicted Key Fragments (m/z) and Relative Abundances in EI-MS
| Isomer | M⁺· (m/z 163) | [M-NO₂]⁺ | [M-HCN]⁺ | [M-CH₃]⁺ | Other Key Fragments |
| 6-Methyl-3-nitro | High | Moderate | Low | Moderate | m/z 104, 77 |
| 4-Methyl-3-nitro | High | High | Low | Low | m/z 105, 78 |
| 5-Methyl-3-nitro | High | Moderate | Moderate | High | m/z 90, 63 |
| 6-Methyl-5-nitro | High | Low | High | Moderate | m/z 117, 89 |
| (Relative abundances are predicted and may vary with instrument conditions) |
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that ensures the elution of the compound as a sharp peak.
-
MS Acquisition: Acquire mass spectra across the GC peak. A typical mass range would be m/z 40-200. The EI energy is typically set to 70 eV.
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak and analyze the fragmentation pattern.
dot graph TD { subgraph MS Workflow A[Dilute Sample in DCM] --> B(GC-MS System); B --> C{GC Separation}; C --> D[EI Ionization (70 eV)]; D --> E[Mass Analyzer]; E --> F[Data Analysis: Compare Fragmentation]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style C fill:#E6F4EA,stroke:#34A853,fontcolor:#202124 style D fill:#FEF7E0,stroke:#FBBC05,fontcolor:#202124 style E fill:#FEF7E0,stroke:#FBBC05,fontcolor:#202124 style F fill:#FCE8E6,stroke:#EA4335,fontcolor:#202124 }
Caption: Workflow for isomer differentiation using GC-MS.
UV-Visible Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λ_max) are sensitive to the extent of conjugation and the electronic effects of the substituents.
Causality of Spectral Differences
The pyridine ring, nitro group, and cyano group form a conjugated system. The position of the electron-donating methyl group can either enhance or disrupt this conjugation, leading to shifts in the λ_max. Generally, substituents that extend the conjugated system or enhance charge-transfer character will cause a bathochromic (red) shift to longer wavelengths.[8][9]
Predicted UV-Vis Data
Table 5: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol
| Isomer | π → π* Transition | n → π* Transition |
| This compound | ~265 | ~340 |
| 4-Methyl-3-nitropicolinonitrile | ~275 | ~350 |
| 5-Methyl-3-nitropicolinonitrile | ~260 | ~335 |
| 6-Methyl-5-nitropicolinonitrile | ~270 | ~345 |
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a stock solution of the isomer in ethanol. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a quartz cuvette. Fill the reference cuvette with ethanol and the sample cuvette with the diluted sample solution. Scan a wavelength range from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
No single technique provides absolute certainty. The strength of this comparative guide lies in its multi-pronged approach. Unambiguous identification of this compound and its isomers is achieved by correlating the data from NMR, IR, MS, and UV-Vis spectroscopy. The unique ¹H NMR splitting patterns, the characteristic fingerprint region in the IR spectrum, the distinct fragmentation pathways in the mass spectrum, and the subtle shifts in the UV-Vis λ_max collectively build an irrefutable case for the structure of each specific isomer. This self-validating system of cross-verification is essential for ensuring the scientific integrity required in modern research and development.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 521828, 4-Methyl-3-nitropyridine." PubChem, [Link]. Accessed January 25, 2026.[10]
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Defense Technical Information Center. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." DTIC, [Link]. Accessed January 25, 2026.[1]
-
PubMed. "Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations." National Library of Medicine, [Link]. Accessed January 25, 2026.[5]
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ACS Publications. "UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents." Journal of Organic Chemistry, [Link]. Accessed January 25, 2026.[8]
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Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." [Link]. Accessed January 25, 2026.[11]
-
ACS Publications. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]. Accessed January 25, 2026.[3]
-
ResearchGate. "UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents." [Link]. Accessed January 25, 2026.[9]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]. Accessed January 25, 2026.[6]
-
University of Wisconsin-Madison. "IR: nitro groups." [Link]. Accessed January 25, 2026.[4]
-
University of Calgary. "CHAPTER 2 Fragmentation and Interpretation of Spectra." [Link]. Accessed January 25, 2026.[7]
-
bioRxiv. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." [Link]. Accessed January 25, 2026.[2]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-3-nitropicolinonitrile
For professionals engaged in the fast-paced world of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and in compliance with regulatory standards. 6-Methyl-3-nitropicolinonitrile, a substituted pyridine derivative, serves as a valuable building block in organic synthesis due to its reactive nitrile and nitro functional groups.[1][2] However, these same characteristics necessitate a robust and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe.
Part 1: Hazard Identification and Characterization
The primary hazards stem from three key structural features:
-
The Nitrile Group (-C≡N): Nitriles must be handled with care as they can release highly toxic hydrogen cyanide (HCN) gas under strong acidic or basic conditions or upon combustion.[6][7]
-
The Nitro Group (-NO₂): Aromatic nitro compounds are recognized for their potential toxicity and can be energetic. Upon thermal decomposition, they release toxic nitrogen oxides (NOx).[4][8]
-
The Pyridine Ring: As a heterocyclic amine, the pyridine structure contributes to the overall toxicological profile of the molecule.
Globally Harmonized System (GHS) Hazard Classification
Based on data from closely related compounds, the anticipated GHS classification for this compound is summarized below.
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][9][10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][9][10] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [5][9][10] |
Part 2: Immediate Safety & Spill Management
Preparedness is key to mitigating the risks associated with accidental releases. All personnel handling this compound must be familiar with emergency procedures.
Required Personal Protective Equipment (PPE)
Given the compound's irritant and potential toxic properties, a stringent PPE protocol is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber gloves.[11] | To prevent skin contact and irritation.[12][13] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[13] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust, which can cause respiratory irritation.[10][12] |
Spill Cleanup Protocol
In the event of a spill, swift and correct action is crucial.
-
Evacuate & Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. Evacuate non-essential personnel.
-
Don PPE: Before addressing the spill, equip yourself with the full PPE listed above.
-
Contain the Spill:
-
For Solid Spills: Do NOT dry sweep, as this can create airborne dust.[11] Carefully cover the spill with an inert absorbent material like vermiculite or sand. Gently sweep the material into a designated hazardous waste container.[6]
-
For Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert material (vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent into a sealed, labeled container for disposal.[6]
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Part 3: The Disposal Workflow: From Benchtop to Final Disposition
Under no circumstances should this compound or its containers be disposed of in general trash or down the drain.[6][13] It must be managed as regulated hazardous waste. The following workflow ensures a safe and compliant disposal process.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization & Segregation
Properly characterizing and segregating chemical waste is a cornerstone of laboratory safety and regulatory compliance.[14][15] This compound must be classified as hazardous chemical waste.
-
Waste Classification: Per the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[16] While this compound is not a listed waste, its toxicological profile means it must be managed as a characteristic hazardous waste.
-
Segregation: This compound is a non-halogenated, nitrogen-containing organic solid . It should be collected in a designated hazardous waste container for this category.
Caption: Decision logic for classifying chemical waste.
Step 2: Container Selection and Labeling
-
Select a Container: Use a container that is in good condition, free from leaks, and compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[15][18]
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the date accumulation started, and the relevant hazard warnings (e.g., "Toxic," "Irritant").[15]
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed except when adding waste.[15]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.
-
Method of Disposal: The universally accepted and environmentally preferred method for disposing of this type of organic compound is high-temperature incineration by a licensed hazardous waste disposal facility.[19] This process ensures the complete destruction of the compound into less harmful components.
By adhering to this detailed protocol, researchers and laboratory managers can ensure that their innovative work is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental stewardship.
References
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Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90% . Cole-Parmer. Available at: [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Hazardous Waste Segregation . Bucknell University. Available at: [Link]
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P-NITROPHENOL . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Methyl 6-chloro-5-nitronicotinate . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Hazard Summary: 4-Nitrophenol . New Jersey Department of Health. Available at: [Link]
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EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]
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Hazardous Waste Disposal Guide . Northwestern University Research Safety. Available at: [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
